Methyl 2-amino-4-bromobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSODGJNFCCKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591412 | |
| Record name | Methyl 2-amino-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135484-83-2 | |
| Record name | Methyl 2-amino-4-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135484-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Amino-4-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-amino-4-bromobenzoate
CAS Number: 135484-83-2
This technical guide provides a comprehensive overview of Methyl 2-amino-4-bromobenzoate, a key chemical intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical and Physical Properties
This compound is an off-white crystalline solid.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 135484-83-2 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Melting Point | 77-79 °C | [1] |
| Boiling Point (Predicted) | 319.3 ± 22.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.578 ± 0.06 g/cm³ | |
| Appearance | Off-white powder | [1] |
| Synonyms | Methyl 4-bromoanthranilate, 2-Amino-4-bromobenzoic acid methyl ester | [2] |
Synthesis
This compound is typically synthesized through the esterification of 2-amino-4-bromobenzoic acid with methanol, a reaction catalyzed by a strong acid such as sulfuric acid. This process is a standard method for converting carboxylic acids to their corresponding methyl esters.
Experimental Protocol: Fischer Esterification of 2-amino-4-bromobenzoic acid
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
2-amino-4-bromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-amino-4-bromobenzoic acid and an excess of anhydrous methanol. Place a magnetic stir bar in the flask.
-
Acid Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a separatory funnel containing water.
-
Extraction: Add dichloromethane to the separatory funnel and shake vigorously to extract the product into the organic layer. Allow the layers to separate and drain the lower organic layer. Repeat the extraction of the aqueous layer with dichloromethane to maximize product recovery.
-
Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution may occur), followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
References
Solubility Profile of Methyl 2-amino-4-bromobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available solubility data for methyl 2-amino-4-bromobenzoate, alongside detailed experimental protocols for determining the solubility of solid organic compounds. Due to a lack of specific quantitative experimental data in publicly accessible literature, this guide focuses on providing the foundational methodologies required for researchers to determine the solubility of this compound in their own laboratory settings.
Data Presentation: Solubility of this compound
Exhaustive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound in various solvents at different temperatures. The available information is qualitative in nature and is summarized in the table below.
| Solvent | Temperature | Solubility | Citation |
| Methanol | Room Temp. | Soluble | |
| Chloroform | Room Temp. | Slightly Soluble | |
| Water | Room Temp. | Insoluble |
Note: "Soluble," "Slightly Soluble," and "Insoluble" are qualitative terms and are not based on precise quantitative measurements.
Experimental Protocols
For researchers wishing to determine the precise solubility of this compound, two common and reliable methods are the gravimetric method and UV-Vis spectroscopy.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[1][2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Conical flasks with stoppers
-
Thermostatic water bath or shaker
-
Pipettes
-
Pre-weighed evaporating dishes or watch glasses[2]
-
Drying oven
-
Filtration apparatus (e.g., syringe filters or filter paper and funnel)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the desired solvent.
-
Seal the flask to prevent solvent evaporation.
-
Agitate the mixture using a magnetic stirrer or a shaker in a thermostatic water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the bottom of the flask indicates that the solution is saturated.[1][2]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.
-
Filter the withdrawn sample to remove any remaining solid particles.
-
-
Solvent Evaporation and Weighing:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.[2]
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.[1][2]
-
Calculation of Solubility: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution withdrawn in mL) * 100
UV-Vis Spectrophotometry for Solubility Determination
This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.[4][5][6]
Materials and Apparatus:
-
This compound
-
Selected solvent(s)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Analytical balance
-
Apparatus for preparing a saturated solution (as in the gravimetric method)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.[5]
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the same manner as described for the gravimetric method.
-
-
Sample Analysis:
-
Withdraw a sample of the clear supernatant from the saturated solution and filter it.
-
Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of the compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound using the gravimetric method.
References
Spectroscopic Analysis of Methyl 2-amino-4-bromobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 2-amino-4-bromobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure accurate and reproducible results.
Core Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. It is important to note that while specific experimental data for this exact compound is not widely published, the presented data is a well-informed prediction based on the analysis of structurally similar compounds, including isomers and analogues.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | N/A |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A |
| H-5 | 6.6 - 6.8 | Doublet (d) | ~8.0 - 9.0 |
| H-3 | 6.9 - 7.1 | Doublet of Doublets (dd) | ~8.0 - 9.0, ~2.0 |
| H-6 | 7.6 - 7.8 | Doublet (d) | ~2.0 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 51 - 53 |
| C-4 (C-Br) | 110 - 112 |
| C-6 | 115 - 117 |
| C-2 (C-NH₂) | 118 - 120 |
| C-5 | 130 - 132 |
| C-3 | 133 - 135 |
| C-1 | 148 - 150 |
| C=O | 167 - 169 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: FT-IR Spectroscopic Data and Functional Group Analysis for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2990 - 2850 | C-H Stretch | Methyl Group (-OCH₃) |
| 1730 - 1715 | C=O Stretch | Aromatic Ester |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1620 - 1550 | N-H Bend | Primary Amine (-NH₂) |
| 1310 - 1250 | Asymmetric C-O-C Stretch | Ester |
| 1150 - 1000 | Symmetric C-O-C Stretch | Ester |
| 850 - 750 | C-H Out-of-Plane Bend | Substituted Benzene |
| 700 - 500 | C-Br Stretch | Aryl Halide |
Sample Preparation: KBr Pellet.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Notes |
| 229/231 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| 200/202 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 172/174 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 151 | [M - Br]⁺ | Loss of the bromine radical. |
| 120 | [C₇H₆NO]⁺ | Further fragmentation of the [M - Br]⁺ ion. |
| 92 | [C₆H₆N]⁺ | Fragmentation of the aromatic ring. |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
Accurate spectroscopic analysis is contingent on meticulous sample preparation and instrument operation. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of this compound into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV. This standard energy allows for reproducible fragmentation patterns and comparison with spectral libraries.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 40-300 to ensure detection of the molecular ion and significant fragments.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Methyl 2-amino-4-bromobenzoate molecular structure
An In-depth Technical Guide to Methyl 2-amino-4-bromobenzoate
Introduction
This compound is a substituted anthranilate compound that serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both an amine and a methyl ester group on a brominated benzene ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Properties
The structural and chemical properties of a molecule are fundamental to understanding its reactivity and potential applications. This section details the key identifiers and physicochemical characteristics of this compound.
Chemical Identifiers
A compound is uniquely identified by several key pieces of information, summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 135484-83-2[1][2][3] |
| Molecular Formula | C₈H₈BrNO₂[1][2] |
| Synonyms | Methyl 4-bromoanthranilate, 2-Amino-4-bromobenzoic acid methyl ester[1] |
| InChI Key | MMSODGJNFCCKAZ-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)C1=C(C=C(C=C1)Br)N[1] |
Physicochemical Properties
The physical and chemical properties determine the compound's behavior and appropriate handling procedures.
| Property | Value |
| Molecular Weight | 230.06 g/mol [1][2] |
| Appearance | Off-white to light orange crystalline powder[2][4] |
| Melting Point | 77-81 °C[2][4] |
| Boiling Point | 319.3 ± 22.0 °C (Predicted)[2] |
| Purity | >97.0% (GC)[4] |
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid and serves as a reactive intermediate for more complex molecules.
Synthetic Pathway
The most common laboratory synthesis method is the Fischer esterification of 2-amino-4-bromobenzoic acid using methanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-bromobenzoic acid in an excess of methanol (e.g., 20 mL per gram of acid).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated mixture into a beaker of ice water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Reactivity Profile
This compound is a valuable intermediate due to its multiple reactive sites.[2][3] The amino group can act as a nucleophile or be transformed into other functional groups. The bromine atom is susceptible to replacement via nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[2][3] The ester can be hydrolyzed back to the carboxylic acid or converted into an amide. This versatility makes it a key starting material for synthesizing pharmaceuticals, agrochemicals, and dyes.[2][3]
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized compound is achieved through various spectroscopic techniques. While specific experimental spectra for this exact compound are not detailed in the available search results, typical expected values are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~3.8 | Singlet | -OCH₃ protons |
| ~5.5-6.5 | Broad Singlet | -NH₂ protons | |
| ~6.7-7.8 | Multiplets | Aromatic protons | |
| ¹³C NMR | ~52 | Quartet | -OCH₃ carbon |
| ~110-150 | Multiple Signals | Aromatic carbons | |
| ~167 | Singlet | Carbonyl carbon (C=O) |
Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard for calibration.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Ester) | 1700-1725 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Ester) | 1100-1300 |
| C-Br Stretch | 500-600 |
Experimental Protocol: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or via an Attenuated Total Reflectance (ATR) accessory.[5]
Mass Spectrometry (MS)
MS provides information about the mass and, therefore, the molecular formula of the compound.
| Ion | Expected m/z Value | Notes |
| [M]⁺ | 229 | Corresponding to C₈H₈⁷⁹BrNO₂ |
| [M+2]⁺ | 231 | Corresponding to C₈H₈⁸¹BrNO₂ |
Notes: The presence of a bromine atom results in a characteristic isotopic pattern with two major peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocol: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[5]
Characterization Workflow
The logical flow from synthesis to final product confirmation is a standard procedure in chemical research.
Applications in Research and Development
This compound is primarily used as a chemical intermediate in organic synthesis.[2][3] Its structural features allow it to be a foundational component in the construction of diverse and complex molecular architectures.
-
Pharmaceuticals: It serves as a precursor for the synthesis of various heterocyclic compounds and other scaffolds that are of interest in drug discovery.
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides.[2][3]
-
Dyes and Pigments: The aromatic amine structure is a classic component in the synthesis of azo dyes and other coloring agents.[2][3]
-
Materials Science: Derivatives of this molecule may be explored for applications in materials science, such as the creation of polymers or functional organic materials.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following table summarizes its known hazards based on the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[6]
References
- 1. This compound | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 135484-83-2 [m.chemicalbook.com]
- 3. This compound | 135484-83-2 [chemicalbook.com]
- 4. This compound | 135484-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS#:135484-83-2 | Chemsrc [chemsrc.com]
- 7. 135484-83-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-bromobenzoate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-bromobenzoate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring an aniline, a methyl ester, and a bromine atom on a benzene ring, offers multiple reactive sites for the construction of more complex molecules. The bromine atom, for instance, serves as a convenient handle for cross-coupling reactions, while the amino group and methyl ester can be readily modified. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants, intermediates, and final product is crucial for successful synthesis. The properties of this compound and its key precursors are summarized below.
| Property | This compound | 2-Amino-4-bromobenzoic acid | 4-Bromo-2-nitrobenzoic acid | Methyl 4-bromo-2-nitrobenzoate |
| Molecular Formula | C₈H₈BrNO₂[1][2] | C₇H₆BrNO₂[3][4] | C₇H₄BrNO₄[5] | C₈H₆BrNO₄[6] |
| Molecular Weight | 230.06 g/mol [2][7] | 216.03 g/mol [3][4] | 246.01 g/mol | 260.04 g/mol [6] |
| CAS Number | 135484-83-2[1][7] | 20776-50-5[3][4] | 99277-71-1[5][8] | 100959-22-6[6] |
| Appearance | White to light orange powder/crystal[7] | White to light yellow powder[3][4] | Yellow crystalline solid[9] | Light orange to yellow powder/crystal |
| Melting Point | 77-79 °C[1] | 230-234 °C[3][4][10] | 165-169 °C[8] | 82-86 °C |
| Boiling Point | 319.3±22.0 °C (Predicted)[1] | 352.4±32.0 °C (Predicted)[3][10] | 368.6±32.0 °C (Predicted)[8] | Not available |
| Solubility | Soluble in Methanol[7] | Slightly soluble in water[3][11] | Soluble in ethanol, methanol, acetone; insoluble in water[5] | Not available |
Core Synthesis Pathways
There are two primary and reliable synthetic routes to obtain this compound. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
-
Pathway A: Direct Esterification. This is a single-step synthesis involving the Fischer esterification of 2-Amino-4-bromobenzoic acid with methanol in the presence of an acid catalyst.
-
Pathway B: Reduction of a Nitro Intermediate. This two-step pathway begins with the esterification of 4-Bromo-2-nitrobenzoic acid, followed by the reduction of the nitro group to an amine.
Pathway A: Direct Esterification of 2-Amino-4-bromobenzoic Acid
This pathway is a straightforward method that directly converts the carboxylic acid group of 2-Amino-4-bromobenzoic acid into a methyl ester.
Caption: Direct esterification of 2-Amino-4-bromobenzoic acid.
Pathway B: Esterification and Subsequent Reduction
This two-step approach is advantageous when 4-Bromo-2-nitrobenzoic acid is a more readily available starting material.
Caption: Two-step synthesis via a nitro-ester intermediate.
Experimental Protocols
The following are detailed experimental procedures for the key reactions in the synthesis of this compound.
Protocol 1: Esterification of 2-Amino-4-bromobenzoic Acid (Pathway A)
This protocol is based on the general principles of Fischer esterification of aminobenzoic acids.
-
Materials:
-
2-Amino-4-bromobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-4-bromobenzoic acid in anhydrous methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution. A precipitate may form but should redissolve upon heating.[12]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours).[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous sodium bicarbonate solution until the evolution of CO₂ gas ceases.[13]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Protocol 2: Esterification of 4-Bromo-2-nitrobenzoic Acid (Pathway B, Step 1)
This procedure outlines the esterification of the nitro-substituted benzoic acid.
-
Materials:
-
4-Bromo-2-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
-
Procedure:
-
Dissolve 4-Bromo-2-nitrobenzoic acid in anhydrous methanol in a round-bottom flask fitted with a reflux condenser.[14]
-
Carefully add concentrated sulfuric acid to the solution.[14]
-
Heat the mixture to reflux and stir for several hours (e.g., 19-24 hours), monitoring by TLC.[14]
-
After completion, cool the reaction mixture and pour it into ice water.[14]
-
Remove the methanol via rotary evaporation.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[14]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 4-bromo-2-nitrobenzoate.[14] Further purification can be done by flash column chromatography if necessary.[14]
-
Protocol 3: Reduction of Methyl 4-bromo-2-nitrobenzoate (Pathway B, Step 2)
This protocol describes the reduction of the nitro group to an amino group.
-
Materials:
-
Methyl 4-bromo-2-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Methyl 4-bromo-2-nitrobenzoate in ethanol in a round-bottom flask.
-
Add an excess of the reducing agent, such as Tin(II) chloride dihydrate or iron powder.
-
Add concentrated hydrochloric acid portion-wise while stirring, controlling any exothermic reaction with an ice bath.
-
After the addition is complete, heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Neutralize the filtrate by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes the reported yields for reactions analogous to the ones described in the protocols. Note that yields can vary significantly based on reaction scale, purity of reagents, and reaction conditions.
| Reaction | Starting Material | Product | Reagents | Reported Yield |
| Esterification | 4-Bromo-2-hydroxybenzoic acid | Methyl 4-bromo-2-hydroxybenzoate | Methanol, H₂SO₄ | 93%[14] |
| Nitration/Esterification | Methyl benzoate | Methyl m-nitrobenzoate | HNO₃, H₂SO₄ | 81-85%[15] |
| Synthesis of an Azo Compound | Methyl 3-amino-4-bromobenzoate | Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate | 1,3-difluoro-2-nitrosobenzene, acetic acid | 62%[16] |
| Sandmeyer-type Reaction | 4-Amino-2-nitrobenzoic acid | 4-Bromo-2-nitrobenzoic acid | NaNO₂, HBr, CuBr | 91%[8] |
Note: Specific yield data for the direct synthesis of this compound was not prominently available in the search results. The provided data is for analogous reactions to give an indication of expected efficiency.
Conclusion
The synthesis of this compound can be effectively achieved through either direct esterification of 2-Amino-4-bromobenzoic acid or a two-step process involving esterification of 4-Bromo-2-nitrobenzoic acid followed by reduction. The choice of the synthetic route will be dictated by factors such as the availability and cost of the starting materials, the desired purity of the final product, and the scale of the synthesis. The detailed protocols and physicochemical data provided in this guide serve as a valuable resource for researchers and professionals in the planning and execution of this synthesis.
References
- 1. This compound | CAS#:135484-83-2 | Chemsrc [chemsrc.com]
- 2. This compound | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 2-Bromo-4-nitrobenzoate | C8H6BrNO4 | CID 15833211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 135484-83-2 [m.chemicalbook.com]
- 8. 4-Bromo-2-nitrobenzoic acid CAS#: 99277-71-1 [m.chemicalbook.com]
- 9. CAS 99277-71-1: 4-Bromo-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 10. 2-Amino-4-bromobenzoic acid | CAS#:20776-50-5 | Chemsrc [chemsrc.com]
- 11. believechemical.com [believechemical.com]
- 12. researchgate.net [researchgate.net]
- 13. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 14. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. par.nsf.gov [par.nsf.gov]
The Synthetic Versatility of Methyl 2-amino-4-bromobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-4-bromobenzoate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing methyl ester ortho to each other, along with a strategically positioned bromine atom, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its reactivity, offering detailed experimental protocols and quantitative data to facilitate its use in research and development.
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the distinct reactivity of its amino and bromo functionalities. The nucleophilic amino group readily participates in acylation, alkylation, and diazotization reactions. The bromine atom, a versatile handle for carbon-carbon and carbon-heteroatom bond formation, is amenable to a variety of palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound is the key to its participation in some of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or its ester derivative. This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85[1] |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[1] |
| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][3]
Caption: Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of arylamines.[4] This reaction is particularly useful for introducing diverse amine functionalities at the 4-position of the benzoate ring.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XantPhos (2) | Cs₂CO₃ | Toluene | 110 | 95[5] |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 90-98 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, sealable reaction tube, add this compound (1.0 eq), the desired amine (1.2 eq), a suitable base (e.g., Cs₂CO₃ or NaOtBu), the palladium catalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XantPhos).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[6][7]
Caption: Buchwald-Hartwig Amination of this compound.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are important intermediates in organic synthesis.[8][9]
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (1) | Et₃N | THF | 60 | 80-95[10] |
| 2 | 2-Methyl-3-butyn-2-ol | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | up to 96[11] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (5) | - | TBAF·3H₂O | THF | 80 | 60-80[12] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required (typically 60-100 °C).
-
Monitoring: Follow the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography.[10]
Caption: Sonogashira Coupling of this compound.
Reactions of the Amino Group
The amino group in this compound is a versatile functional group that can undergo a variety of transformations.
N-Acylation
The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is useful for the introduction of various acyl groups, which can serve as protecting groups or as a means to modulate the biological activity of the molecule.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Acylating Agent Addition: Cool the solution to 0 °C and add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1-1.2 eq) dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.[13]
Diazotization and Sandmeyer-Type Reactions
The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.[14][15]
Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction
-
Diazotization: Dissolve this compound in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt (evolution of nitrogen gas).
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by distillation or chromatography.[14]
Synthesis of Heterocycles
The ortho-relationship of the amino and methyl ester groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems, such as quinazolinones and benzoxazinones.[16]
Experimental Protocol: Synthesis of 7-Bromo-2-methyl-4H-benzo[d][6][16]oxazin-4-one
-
Acylation: To a solution of this compound (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC.
-
Cyclization: Upon completion of the acylation, heat the reaction mixture to reflux in acetic anhydride to effect cyclization to the benzoxazinone.
-
Workup and Purification: Cool the reaction mixture, pour it into water, and collect the precipitate by filtration. Recrystallize the crude product from a suitable solvent.[16]
Experimental Workflow Overview
The following diagram illustrates a general workflow for reactions involving this compound.
Caption: General experimental workflow for reactions.
This technical guide provides a comprehensive overview of the reactivity of this compound, supported by detailed protocols and representative data. Its versatility as a synthetic intermediate makes it a valuable tool for the construction of complex molecules in various fields of chemical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Diazotisation [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
The Role of Methyl 2-amino-4-bromobenzoate in the Synthesis of Bioactive Molecules: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-bromobenzoate is a key chemical intermediate primarily utilized in organic synthesis as a foundational building block for more complex molecules. While this compound itself does not have a well-defined pharmacological mechanism of action, its true significance in the life sciences lies in its role as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with pronounced biological activities. This technical guide explores the utility of this compound and its structural isomers in the development of novel therapeutic agents, with a focus on the mechanisms of action of its derivatives, which have shown promise in areas such as oncology and metabolic diseases.
Introduction: A Versatile Synthetic Intermediate
This compound belongs to a class of substituted anthranilates that serve as valuable starting materials in medicinal chemistry. Its chemical structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, provides multiple reactive sites for synthetic transformations. The presence of the bromine atom, in particular, facilitates cross-coupling reactions, allowing for the introduction of various substituents and the construction of complex molecular architectures.
The primary "mechanism of action" of this compound from a chemical perspective involves its participation in nucleophilic aromatic substitution reactions, where the amino and bromo groups can be readily modified.[1] This reactivity is harnessed by synthetic chemists to generate libraries of compounds for biological screening.
Bioactive Derivatives Synthesized from Aminobenzoate Scaffolds
While direct biological data on this compound is not available, numerous studies have demonstrated the potent pharmacological activities of molecules derived from it and its isomers. These derivatives often target key enzymes and signaling pathways implicated in various diseases.
Inhibition of Glutathione-Related Enzymes
Derivatives of methyl 4-aminobenzoate have been investigated for their potential to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular defense against oxidative stress and xenobiotics.[2] Dysregulation of these enzymes is associated with various pathologies, including cancer.
A study on methyl 4-aminobenzoate derivatives revealed that specific substitutions on the benzene ring led to potent inhibition of these enzymes.[2] For instance, methyl 4-amino-3-bromo-5-fluorobenzoate (Compound 1) was identified as a strong inhibitor of GR, while methyl 4-amino-2-nitrobenzoate (Compound 5) showed significant inhibitory activity against GST.[2]
| Compound | Target Enzyme | Ki (μM) |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012[2] |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26[2] |
The inhibitory effects of the methyl 4-aminobenzoate derivatives on GR and GST were determined spectrophotometrically.
-
Enzyme Source: Human erythrocytes were used to isolate GR and GST.
-
Assay Principle: The activity of GR was monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH. GST activity was measured by monitoring the formation of the glutathione-CDNB conjugate at 340 nm.
-
Procedure:
-
A reaction mixture containing phosphate buffer, the respective enzyme, and the substrate (GSSG for GR, CDNB and GSH for GST) was prepared.
-
The synthesized inhibitor compounds were added at varying concentrations.
-
The reaction was initiated by the addition of NADPH (for GR) or the substrates (for GST).
-
The change in absorbance was recorded over time using a spectrophotometer.
-
The inhibition constants (Ki) were calculated using Lineweaver-Burk plots.
-
Caption: Inhibition of Glutathione Reductase and S-transferase by aminobenzoate derivatives.
Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
Methyl 2-amino-bromobenzoate isomers are precursors to thieno[2,3-d]pyrimidines, a class of compounds known for their wide range of biological activities, including anticancer effects. These compounds are structurally analogous to purines, allowing them to interact with various biological targets.
One study detailed the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidines, which were evaluated for their antiproliferative activity against a panel of cancer cell lines.[3] Compound 7a emerged as a potent agent against FaDu (human pharynx squamous cell carcinoma) cells with an IC50 value of 1.73 μM.[3] The proposed mechanism of action for this class of compounds is the dual inhibition of topoisomerase-I and -II, enzymes critical for DNA replication and repair.[3]
| Compound | Cell Line | IC50 (μM) |
| 7a | FaDu (HTB-43) | 1.73[3] |
-
Cell Culture: Cancer cell lines (e.g., FaDu) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the synthesized thieno[2,3-d]pyrimidine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
References
- 1. This compound CAS#: 135484-83-2 [m.chemicalbook.com]
- 2. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Methyl 2-amino-4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for Methyl 2-amino-4-bromobenzoate (CAS No: 135484-83-2). Adherence to these guidelines is critical to ensure a safe laboratory environment and to mitigate potential risks associated with the handling of this chemical.
Physicochemical and Toxicological Profile
This compound is an off-white powder or crystalline solid.[1] A summary of its key physicochemical properties is provided in Table 1. Understanding these properties is the first step in a comprehensive safety assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | [2][3][4] |
| Molecular Weight | 230.06 g/mol | [2][4][5] |
| Melting Point | 77-80 °C | [2][3] |
| Boiling Point | 319.3 ± 22.0 °C at 760 mmHg | [3] |
| Flash Point | 146.9 ± 22.3 °C | [3] |
| Appearance | Solid, off-white powder to crystal | [1][2] |
| Solubility | Soluble in Methanol | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Hazard Pictogram:
Experimental Protocols for Safe Handling
The following protocols are derived from established safety data sheets and general laboratory best practices for handling hazardous chemicals.
Personal Protective Equipment (PPE)
A critical component of safe handling is the consistent and correct use of PPE. The following diagram outlines the necessary protective gear.
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is the recommended engineering control to keep airborne concentrations low.[3]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[2]
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Instructions | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [2][6] |
Accidental Release Measures
In case of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][7]
-
Cleanup: Wear appropriate PPE. Sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][7]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.[2][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Stability and Reactivity
-
Reactivity: No specific reactivity hazards have been identified under normal conditions.
-
Chemical Stability: The product is stable under recommended storage conditions.[8]
-
Conditions to Avoid: Heat, flames, and sparks.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. The product should be sent to an approved waste disposal plant.[2]
Logical Framework for Hazard Mitigation
A systematic approach is essential for mitigating the risks associated with this compound. The following diagram illustrates the hierarchy of controls.
This guide is intended to provide comprehensive safety information. However, it is imperative that all users of this compound consult the most current Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety policies and procedures.
References
- 1. This compound CAS#: 135484-83-2 [m.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. This compound | CAS#:135484-83-2 | Chemsrc [chemsrc.com]
- 4. Methyl-2-amino-4-bromobenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Methyl 2-amino-4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[1][2]
This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling of methyl 2-amino-4-bromobenzoate with various arylboronic acids. The resulting methyl 2-amino-4-arylbenzoate scaffold is a valuable building block in medicinal chemistry, appearing in a variety of biologically active molecules. The presence of the ortho-amino group can influence the catalytic cycle, making the careful selection of reaction parameters critical for achieving high yields and purity.[3]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
dot
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4][5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
dot
Data Presentation
The success of the Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize representative reaction conditions and yields for the coupling of structurally similar aryl bromides. These conditions can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki Coupling of Amino-Substituted Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | N/A | 33-46 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | [3] |
| 2 | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 57-96 | 1-bromo-4-(chloromethyl)benzene | [5][6] |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | N/A | Good | 2-Bromo-4-methylpyridine | [4] |
| 4 | Pd₂(dba)₃ (0.2) | Tricyclohexylphosphine (0.8) | KOAc (3) | Dioxane | 135 (MW) | 0.33 | N/A | Aryl Iodide | [7] |
N/A: Not available in the provided search results.
Table 2: Catalyst and Ligand Selection Guide
| Catalyst System | Advantages | Considerations |
| Pd(PPh₃)₄ | Commercially available, well-established for a variety of substrates. | Can be sensitive to air and moisture. |
| Pd(OAc)₂ / Phosphine Ligand | Allows for tuning of reactivity and stability by varying the ligand (e.g., PPh₃, PCy₃, XPhos). | Requires optimization of the palladium-to-ligand ratio. |
| Pd(dppf)Cl₂ | Often effective for heteroaromatic and sterically hindered substrates. Robust and air-stable. | Can be more expensive than simpler palladium sources. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., one with a more electron-rich and bulky ligand), or screening different bases and solvents. Ensure all reagents are pure and the solvent is thoroughly degassed.
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help, but purification will be necessary to remove the homocoupled byproduct.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere and avoiding prolonged reaction times at high temperatures.
-
Catalyst Deactivation: The ortho-amino group can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky phosphine ligands can sometimes mitigate this issue.
By carefully selecting the reaction conditions and considering the potential challenges, the Suzuki-Miyaura cross-coupling of this compound can be a highly effective method for the synthesis of valuable biaryl compounds for research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed, Highly Selective C(sp²)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for the Heck Reaction of Methyl 2-amino-4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the Heck reaction of Methyl 2-amino-4-bromobenzoate, a versatile building block in medicinal chemistry. The presence of the amino and ester functionalities, along with the bromine atom, makes this substrate particularly valuable for creating complex molecular architectures. Understanding and optimizing the Heck reaction with this substrate is crucial for its effective utilization in drug discovery and development.
Reaction Principle and Mechanism
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene reactant coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Parameters and Expected Yields
The following tables summarize typical reaction conditions and expected yields for the Heck reaction of this compound with various acrylates. The data is compiled from analogous reactions reported in the literature and represents a general guide for optimization.
Table 1: Catalyst, Ligand, and Base Screening
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | 80-95 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMAc | 110 | 12-24 | 85-98 |
| 3 | PdCl₂(PPh₃)₂ (1.5) | - | NaOAc (2) | NMP | 120 | 12 | >90 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Dioxane | 100 | 18 | 80-90 |
| 5 | Pd/C (5) | - | Na₂CO₃ (2) | DMF/H₂O | 130 | 24 | 70-85 |
Table 2: Substrate Scope with Representative Alkenes
| Entry | Alkene | Product | Expected Yield Range (%) |
| 1 | Methyl Acrylate | Methyl (E)-2-amino-4-(2-(methoxycarbonyl)vinyl)benzoate | 85-95 |
| 2 | Ethyl Acrylate | Methyl (E)-2-amino-4-(2-(ethoxycarbonyl)vinyl)benzoate | 80-92 |
| 3 | n-Butyl Acrylate | Methyl (E)-2-amino-4-(2-(butoxycarbonyl)vinyl)benzoate | 82-96 |
| 4 | Styrene | Methyl (E)-2-amino-4-styrylbenzoate | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction with Methyl Acrylate using Pd(OAc)₂/PPh₃
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or sealed reaction vessel
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and Triphenylphosphine (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (5 mL per 1 mmol of aryl bromide) via syringe.
-
Add triethylamine (2.0 equiv.) and methyl acrylate (1.5 equiv.) to the reaction mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl (E)-2-amino-4-(2-(methoxycarbonyl)vinyl)benzoate.
Protocol 2: Ligand-Free Heck Reaction using Pd/C in Aqueous Media
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium on charcoal (Pd/C, 10 wt%)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure-rated reaction vessel
Procedure:
-
In a pressure-rated reaction vessel, combine this compound (1.0 equiv.), Pd/C (0.05 equiv.), and sodium carbonate (2.0 equiv.).
-
Add a 1:1 mixture of DMF and deionized water (10 mL per 1 mmol of aryl bromide).
-
Add n-butyl acrylate (1.5 equiv.) to the mixture.
-
Seal the vessel and heat the reaction to 130 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield Methyl (E)-2-amino-4-(2-(butoxycarbonyl)vinyl)benzoate.
Visualizations
Caption: Catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Application Notes and Protocols for Methyl 2-amino-4-bromobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-bromobenzoate is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic scaffolds with a wide range of biological activities. Its utility stems from the presence of three key functional groups: an amino group, a methyl ester, and a bromine atom. These groups provide multiple reaction sites for chemical modification, allowing for the construction of diverse molecular architectures. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the 7-bromo-4-anilinoquinazoline scaffold, which is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Core Applications in Medicinal Chemistry
The strategic positioning of the functional groups on the this compound ring makes it a valuable precursor for the synthesis of various heterocyclic systems, most notably quinazolinones and their derivatives. The amino and methyl ester groups can participate in cyclization reactions to form the core quinazolinone ring, while the bromine atom serves as a handle for introducing further molecular diversity through cross-coupling reactions. This allows for the fine-tuning of the pharmacological properties of the resulting compounds.
One of the most significant applications of this scaffold is in the development of kinase inhibitors. The 4-anilinoquinazoline core, readily accessible from 2-amino-4-bromobenzoic acid (the hydrolyzed form of this compound), is a key pharmacophore in several clinically approved EGFR tyrosine kinase inhibitors.[1][2] The bromine atom at the 7-position of the quinazoline ring can be utilized to modulate the potency and selectivity of these inhibitors.
Data Presentation
The following table summarizes the in-vitro inhibitory activities of a representative 7-bromo-4-anilinoquinazoline derivative against the EGFR kinase and a cancer cell line.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |
| 1 | EGFR | 9.2 | A431 | 4.04 |
Compound 1 : N-(3-ethynylphenyl)-7-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, a representative 7-bromo-4-anilinoquinazoline derivative. Data is illustrative of the potential potency of this class of compounds.
Experimental Protocols
The following protocols describe the synthesis of a 7-bromo-4-anilinoquinazoline kinase inhibitor, starting from the hydrolysis of this compound.
Protocol 1: Hydrolysis of this compound to 2-amino-4-bromobenzoic acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4-bromobenzoic acid.
Protocol 2: Synthesis of 7-Bromo-3H-quinazolin-4-one
This protocol is based on the Niementowski quinazolinone synthesis.[3]
Materials:
-
2-amino-4-bromobenzoic acid
-
Formamide
-
Standard laboratory glassware with heating apparatus
Procedure:
-
A mixture of 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (4.0 eq) is heated.[3]
-
The reaction mixture is stirred at 130°C for 4 hours.[3]
-
Upon cooling, the product, 7-bromo-3H-quinazolin-4-one, precipitates and can be collected by filtration.[3]
Protocol 3: Synthesis of 4-Chloro-7-bromoquinazoline
Materials:
-
7-Bromo-3H-quinazolin-4-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene or other suitable inert solvent
-
Standard laboratory glassware with reflux condenser
Procedure:
-
Suspend 7-bromo-3H-quinazolin-4-one (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude 4-chloro-7-bromoquinazoline can be used in the next step without further purification or purified by recrystallization.
Protocol 4: Synthesis of a 7-Bromo-4-anilinoquinazoline Derivative (e.g., targeting EGFR)
Materials:
-
4-Chloro-7-bromoquinazoline
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Isopropanol or other suitable solvent
-
Triethylamine or other suitable base
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-chloro-7-bromoquinazoline (1.0 eq) and the substituted aniline (1.1 eq) in isopropanol.
-
Add triethylamine (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to yield the final 7-bromo-4-anilinoquinazoline derivative.
Mandatory Visualizations
Caption: Synthetic workflow for a 7-bromo-4-anilinoquinazoline derivative.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
References
Application Notes and Protocols: Synthesis of Quinazolinones from Methyl 2-amino-4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities. This document provides detailed protocols for the synthesis of quinazolinone derivatives starting from methyl 2-amino-4-bromobenzoate. The methodologies outlined are based on established synthetic strategies for analogous anthranilates and are adapted for this specific starting material. This guide includes one-pot multi-component reactions and microwave-assisted methods, complete with experimental details, data on reaction conditions, and workflow diagrams to facilitate reproducible and efficient synthesis in a research setting.
Introduction
Quinazolinones are a class of fused heterocyclic compounds that are present in numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The synthesis of quinazolinones typically involves the cyclization of an anthranilic acid derivative with a suitable one-carbon source or a pre-formed amide. This compound is a readily available starting material that allows for the introduction of a bromine atom at the 6-position of the quinazolinone core, a handle that can be used for further functionalization through cross-coupling reactions.
The following protocols describe common and effective methods for the synthesis of 6-bromo-quinazolinone derivatives.
Experimental Protocols
Protocol 1: One-Pot Three-Component Synthesis using an Aldehyde and an Amine
This protocol describes a versatile one-pot synthesis of 2,3-disubstituted-6-bromo-4(3H)-quinazolinones from this compound, an aldehyde, and a primary amine.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Primary amine (e.g., aniline)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TSA) or iodine)
-
Solvent (e.g., ethanol, acetonitrile, or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol).
-
Add a catalytic amount of the chosen catalyst (e.g., 10 mol% of p-TSA or iodine).
-
The reaction mixture is then heated to reflux and stirred for the time indicated in Table 1, while being monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2,3-disubstituted-6-bromo-4(3H)-quinazolinone.
Protocol 2: Microwave-Assisted Synthesis with an Amide
This protocol details a rapid, microwave-assisted synthesis of 2-substituted-6-bromo-4(3H)-quinazolinones from this compound and an amide. This method is a modification of the Niementowski quinazoline synthesis.[1]
Materials:
-
This compound
-
Amide (e.g., formamide or acetamide)
-
Microwave reactor vials
-
Microwave synthesizer
-
Standard work-up and purification equipment
Procedure:
-
In a microwave reactor vial, a mixture of this compound (1.0 mmol) and the amide (e.g., 5 mL of formamide) is prepared.
-
The vial is sealed and placed in the microwave synthesizer.
-
The reaction mixture is irradiated at the temperature and for the duration specified in Table 1.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then dried.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted-6-bromo-4(3H)-quinazolinone.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of quinazolinones based on analogous starting materials. These conditions can be used as a starting point for optimizing the synthesis from this compound.
| Protocol | Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 1 | Methyl anthranilate, Aldehyde, Amine | p-TSA, Reflux | Ethanol | 4-8 h | 70-90 | General Method |
| 1 | Isatoic anhydride, Aldehyde, Aniline | Citric acid, Reflux | Ethanol | 1-2 h | 62-76 | [2] |
| 2 | Anthranilic acid, Amide | Microwave irradiation | Solvent-free | 5-15 min | 80-95 | [1] |
| 2 | Methyl anthranilate, Secondary amide | PPSE, Heat | N/A | 2-4 h | 60-90 | [3] |
Visualizations
Caption: Experimental workflows for the synthesis of quinazolinones.
Caption: General reaction pathways for quinazolinone synthesis.
References
Application Notes and Protocols: Methyl 2-amino-4-bromobenzoate as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-bromobenzoate is a versatile chemical intermediate increasingly utilized in the synthesis of a variety of agrochemicals.[1] Its bifunctional nature, possessing both an amine and a methyl ester group, along with the presence of a bromine atom, allows for diverse chemical transformations, making it a valuable building block for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical leads, with a focus on the preparation of quinazolinone-based fungicides.
Application: Synthesis of Fungicidal Quinazolinone Scaffolds
Quinazolinone derivatives are a prominent class of compounds in agrochemical research, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. This compound serves as a key precursor for the synthesis of 7-bromo-2-substituted-quinazolin-4(3H)-ones, which are valuable scaffolds for the development of novel fungicides. The bromine atom at the 7-position offers a handle for further chemical modification to optimize biological activity.
A key synthetic transformation involves the cyclocondensation of this compound with an acid anhydride to form a benzoxazinone intermediate, which is subsequently reacted with an amine to yield the desired quinazolinone.
Experimental Protocols
Synthesis of 7-Bromo-2-methyl-4H-benzo[d][1][2]oxazin-4-one (Intermediate 1)
This protocol outlines the synthesis of the benzoxazinone intermediate from this compound.
Reaction Scheme:
Caption: Synthesis of the benzoxazinone intermediate.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
Procedure:
-
A mixture of this compound (1 equivalent) and acetic anhydride (2 equivalents) in pyridine (5 volumes) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried to afford 7-bromo-2-methyl-4H-benzo[d][1][2]oxazin-4-one.
Quantitative Data:
| Reactant/Product | Molecular Weight | Molar Ratio | Yield (%) |
| This compound | 230.06 g/mol | 1 | - |
| 7-Bromo-2-methyl-4H-benzo[d][1][2]oxazin-4-one | 239.05 g/mol | - | ~90 |
Synthesis of 7-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one (Fungicidal Scaffold)
This protocol describes the synthesis of a quinazolinone scaffold from the benzoxazinone intermediate.
Reaction Scheme:
Caption: Synthesis of the quinazolinone scaffold.
Materials:
Procedure:
-
A solution of 7-bromo-2-methyl-4H-benzo[d][1][2]oxazin-4-one (1 equivalent) and aniline (1.1 equivalents) in glacial acetic acid (10 volumes) is heated at reflux for 6 hours.
-
The reaction mixture is cooled and poured into crushed ice.
-
The resulting solid is filtered, washed with a dilute sodium bicarbonate solution, then with water, and dried.
-
The crude product is recrystallized from ethanol to yield pure 7-bromo-2-methyl-3-phenylquinazolin-4(3H)-one.
Quantitative Data:
| Reactant/Product | Molecular Weight | Molar Ratio | Yield (%) |
| 7-Bromo-2-methyl-4H-benzo[d][1][2]oxazin-4-one | 239.05 g/mol | 1 | - |
| 7-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one | 315.17 g/mol | - | ~85 |
Logical Workflow for Agrochemical Development
The synthesis of novel agrochemicals often follows a structured workflow from precursor to final product optimization.
Caption: Agrochemical development workflow.
Conclusion
This compound is a readily available and highly useful precursor for the synthesis of agrochemically relevant scaffolds. The protocols provided herein for the synthesis of 7-bromo-2-methyl-3-phenylquinazolin-4(3H)-one demonstrate a practical application of this starting material. The bromine functionality in the final scaffold allows for extensive derivatization, enabling the exploration of structure-activity relationships and the development of potent and selective fungicidal agents. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.
References
Application Notes and Protocols for Cyclization Reactions Involving Methyl 2-amino-4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for various cyclization reactions starting from Methyl 2-amino-4-bromobenzoate. This versatile building block allows for the synthesis of a range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are intended as a guide and may require optimization for specific laboratory conditions and scales.
Application Note 1: Synthesis of 7-Bromo-4(3H)-quinazolinone via Niementowski Reaction
The Niementowski reaction is a classic method for the synthesis of 4(3H)-quinazolinones from anthranilic acids or their esters by condensation with formamide or other amides. This protocol describes the synthesis of 7-Bromo-4(3H)-quinazolinone from this compound.
Data Presentation
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 7-Bromo-4(3H)-quinazolinone | This compound, Formamide | Neat | 160-180 | 4-6 | 75-85 |
Experimental Protocol
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq) and an excess of formamide (5.0-10.0 eq).
-
Heat the reaction mixture to 160-180 °C under a reflux condenser for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 7-Bromo-4(3H)-quinazolinone.
-
Dry the purified product under vacuum.
Logical Workflow for Niementowski Reaction
Caption: Workflow for the synthesis of 7-Bromo-4(3H)-quinazolinone.
Application Note 2: Two-Step Synthesis of 7-Bromo-2-methyl-4(3H)-quinazolinone
This protocol describes a two-step synthesis of 7-Bromo-2-methyl-4(3H)-quinazolinone from this compound. The first step involves the formation of an N-acetylated intermediate, which is then cyclized with an amine source to yield the final product. A common variation involves the in-situ formation and reaction of the benzoxazinone intermediate.
Data Presentation
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-acetamido-4-bromobenzoate | This compound, Acetic Anhydride | Pyridine (cat.) | 100 | 2 | >95 |
| 2 | 7-Bromo-2-methyl-4(3H)-quinazolinone | Methyl 2-acetamido-4-bromobenzoate, Ammonium Acetate | Acetic Acid | Reflux | 4 | 80-90 |
Experimental Protocol
Step 1: Synthesis of Methyl 2-acetamido-4-bromobenzoate
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Round-bottom flask
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetic anhydride (3.0-5.0 eq).
-
Add a catalytic amount of pyridine.
-
Heat the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Stir until the excess acetic anhydride is hydrolyzed.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield Methyl 2-acetamido-4-bromobenzoate.
Step 2: Synthesis of 7-Bromo-2-methyl-4(3H)-quinazolinone
Materials:
-
Methyl 2-acetamido-4-bromobenzoate
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, add Methyl 2-acetamido-4-bromobenzoate (1.0 eq) and ammonium acetate (3.0-5.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 7-Bromo-2-methyl-4(3H)-quinazolinone.
Signaling Pathway for Two-Step Quinazolinone Synthesis
Caption: Reaction pathway for the synthesis of 7-bromo-2-methyl-4(3H)-quinazolinone.
Application Note 3: Palladium-Catalyzed Annulation for the Synthesis of Substituted Quinolines
The bromine atom in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. This protocol outlines a general procedure for a palladium-catalyzed annulation with alkynes to synthesize substituted quinolines, which may require optimization for specific substrates.
Data Presentation
| Product | Reagents | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted 7-Bromoquinoline | This compound, Alkyne | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100-120 | 12-24 | 60-80 |
Experimental Protocol
Materials:
-
This compound
-
Substituted alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the alkyne (1.2-1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Palladium-Catalyzed Annulation
Application Notes: Palladium-Catalyzed Reactions of Methyl 2-amino-4-bromobenzoate
Introduction
Methyl 2-amino-4-bromobenzoate is a highly versatile bifunctional building block in modern organic synthesis. Its structure, featuring a reactive carbon-bromine bond amenable to palladium-catalyzed cross-coupling, an amino group, and a methyl ester, makes it an ideal starting material for the synthesis of a diverse array of complex molecules. These include quinazolinones, benzodiazepines, and other heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The strategic position of these functional groups allows for selective transformations, providing a direct route to substituted anthranilate derivatives, which are key intermediates in drug discovery.[4][5]
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The information is intended for researchers, scientists, and drug development professionals seeking to leverage this substrate in their synthetic endeavors.
General Workflow for Palladium-Catalyzed Cross-Coupling
The successful execution of a palladium-catalyzed cross-coupling reaction typically involves a sequence of carefully controlled steps to ensure an inert atmosphere and precise stoichiometry. The general workflow is outlined below.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Versatility of this compound
This compound serves as a divergent starting material for various C-C and C-N bond-forming reactions, enabling access to a wide range of functionalized anthranilate derivatives.
Caption: Synthetic pathways from this compound via Pd-catalysis.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical conditions for various palladium-catalyzed cross-coupling reactions. Note that yields are highly substrate-dependent and these conditions may require optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 |
| 2 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | THF/H₂O | 80 | 12 |
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu | Toluene | 100 | 12-24 |
| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (4) | Cs₂CO₃ | Dioxane | 100 | 18 |
| 3 | Benzylamine | Pd(OAc)₂ (5) / dppp (7.5) | NaOt-Bu | Toluene | 90 | 24 |
Table 3: Sonogashira Coupling Conditions
| Entry | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | THF | 60 | 6 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) / CuI (4) | DIPA | DMF | 25 | 12 |
| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) / CuI (5) | Et₃N | DMF | 100 | 3 |
Table 4: Heck Reaction Conditions
| Entry | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) |
|---|---|---|---|---|---|---|
| 1 | Methyl Acrylate | Pd(OAc)₂ (3) | Et₃N | DMF | 100-120 | 18-24 |
| 2 | Styrene | Pd(OAc)₂ (1) / P(o-tolyl)₃ (2) | K₂CO₃ | Acetonitrile | 80 | 16 |
| 3 | n-Butyl Acrylate | Pd/C (5) | NaOAc | NMP | 130 | 12 |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Inert atmosphere techniques (using Argon or Nitrogen) are critical for the success of these reactions, as Pd(0) catalysts are sensitive to oxygen.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.[6][7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
-
Ethyl acetate, Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add Pd(OAc)₂ and SPhos to the flask under a positive pressure of argon.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details a general method for the C-N bond formation between this compound and an amine.[9][10][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
-
Ethyl acetate, Saturated aqueous ammonium chloride
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry, sealable reaction tube.
-
Add this compound to the tube.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and carefully unseal the tube.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.[12][13][14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF (or DMF) and triethylamine via syringe.
-
Stir the mixture for 15 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 60 °C) for 3-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4: Synthesis of Quinazolinones
This protocol describes a palladium-catalyzed carbonylative cyclization approach to synthesize quinazolinone scaffolds from this compound. This often involves a tandem reaction such as amination followed by intramolecular cyclization. A related approach involves the reaction with amides.[1][15][16]
Materials:
-
This compound (1.0 equiv)
-
Primary amide (e.g., formamide for unsubstituted C2) (2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Xantphos (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a sealable pressure vessel, combine this compound, the primary amide, Pd(OAc)₂, Xantphos, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the mixture to 120-140 °C for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, filter the reaction mixture through Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the corresponding quinazolinone.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Quinazolinone synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Methyl 2-Amino-4-bromobenzoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the pharmacological properties of peptide-based therapeutics. Methyl 2-amino-4-bromobenzoate, and its corresponding carboxylic acid, serve as invaluable building blocks in this endeavor. Their integration into peptide chains can confer a range of advantageous properties, including increased metabolic stability, constrained conformations, and the potential for post-synthetic modifications.[1] These attributes make them highly attractive for the development of novel peptidomimetics with tailored biological activities.[1][2]
Key Applications in Peptide Synthesis
The introduction of the 2-amino-4-bromobenzoic acid moiety into a peptide sequence can impart several beneficial characteristics:
-
Conformational Rigidity: The rigid aromatic ring of this unnatural amino acid can restrict the conformational freedom of the peptide backbone. This can be instrumental in "locking" the peptide into a specific three-dimensional structure that is optimal for binding to its biological target, thereby enhancing affinity and selectivity.[1]
-
Enhanced Metabolic Stability: Peptides containing unnatural amino acids are often more resistant to degradation by proteases.[1][2] This increased stability can lead to a longer in vivo half-life, a critical factor for the therapeutic efficacy of peptide drugs.
-
A Scaffold for Further Diversification: The bromine atom on the aromatic ring provides a reactive handle for a variety of post-synthetic modifications.[1] Through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, a diverse array of chemical groups can be introduced. This allows for the creation of extensive peptide libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds.[1]
-
Probing Molecular Interactions: The distinct steric and electronic properties of the bromophenyl group can be utilized to investigate the binding interactions between a peptide and its target receptor.[1]
Quantitative Data from Representative Syntheses
The following tables summarize typical quantitative data obtained during the incorporation of 2-amino-4-bromobenzoic acid in both solid-phase and solution-phase peptide synthesis. It is important to note that these values are representative and can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.[1]
Table 1: Solid-Phase Peptide Synthesis (SPPS) Data
| Parameter | Representative Value |
| Crude Peptide Yield | 65-80% |
| Purity (by HPLC after purification) | >95% |
| Coupling Efficiency (Kaiser Test) | Negative (complete) after 2h |
Table 2: Solution-Phase Peptide Synthesis Data
| Parameter | Representative Value |
| Dipeptide Yield | 70-85% |
| Purity (by TLC/NMR after purification) | >98% |
Experimental Protocols
The incorporation of the 2-amino-4-bromobenzoate moiety can be achieved through both solid-phase and solution-phase synthesis methodologies. The choice of method typically depends on the desired length of the peptide, the scale of the synthesis, and the overall synthetic strategy.[1]
A Note on the Starting Material: Methyl Ester vs. Carboxylic Acid
While the user inquiry specified this compound, it is crucial to note that for solid-phase peptide synthesis (SPPS), the free carboxylic acid, 2-amino-4-bromobenzoic acid, is the required starting material for coupling to the resin-bound peptide chain. The methyl ester is suitable for solution-phase synthesis, or it can be hydrolyzed to the free acid prior to use in SPPS. For SPPS, the amine group of 2-amino-4-bromobenzoic acid must first be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-Amino-4-bromobenzoic Acid
Solid-phase peptide synthesis is the preferred method for the routine synthesis of peptides, involving the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.[1]
Materials:
-
Fmoc-protected 2-amino-4-bromobenzoic acid
-
Fmoc-protected standard amino acids
-
Wang or Rink Amide resin (depending on desired C-terminus)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or N-Methylmorpholine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the sequence, including the Fmoc-protected 2-amino-4-bromobenzoic acid.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.[1]
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and characterize the final product by mass spectrometry.[1]
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Solution-Phase Synthesis of a Dipeptide Using this compound
Solution-phase synthesis is well-suited for the production of shorter peptides or peptide fragments.[1] In this method, this compound can be used directly.
Materials:
-
This compound
-
N-terminally protected amino acid (e.g., Boc-Gly-OH)
-
Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt
-
Base: DIPEA
-
Solvents: DMF, DCM, Ethyl acetate
-
Aqueous solutions for workup: 1N HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄
Methodology:
-
Activation of N-protected Amino Acid: Dissolve Boc-Gly-OH (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in DMF. Stir the mixture at 0°C for 30 minutes.[1]
-
Coupling Reaction: To the activated amino acid solution, add this compound (1 equivalent) and DIPEA (2 equivalents). Allow the reaction to warm to room temperature and stir overnight.[1]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the resulting dipeptide by column chromatography on silica gel.
-
Deprotection (for further coupling): The Boc group can be removed with TFA in DCM to free the N-terminus for subsequent coupling reactions. The methyl ester can be hydrolyzed using LiOH or NaOH to generate the C-terminal carboxylic acid.[1]
Caption: Solution-Phase Dipeptide Synthesis Workflow.
Logical Relationship: Post-Synthetic Modification
The bromine atom on the incorporated 2-amino-4-bromobenzoic acid residue serves as a versatile handle for post-synthetic modifications, significantly expanding the chemical diversity of the synthesized peptides.
Caption: Post-Synthetic Modification via Cross-Coupling.
References
Application Notes and Protocols: Synthesis of Bioactive Quinazolinone Scaffolds from Methyl 2-amino-4-bromobenzoate and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds, demonstrating activities such as antibacterial, anticancer, anti-inflammatory, and antiviral effects. The synthesis of these molecules is of significant interest to medicinal chemists and drug development professionals. A common and efficient method for constructing the 2,3-dihydroquinazolin-4(1H)-one core is through the cyclocondensation of an anthranilamide derivative with an aldehyde.[1][2] This document provides detailed protocols for the synthesis of 7-bromo-2,3-dihydroquinazolin-4(1H)-one derivatives, starting from Methyl 2-amino-4-bromobenzoate. This is typically achieved through a two-step process: first, the aminolysis of the methyl ester to form the corresponding 2-amino-4-bromobenzamide, followed by a catalyzed cyclocondensation with various aldehydes.
Reaction Overview
The overall synthetic strategy involves two key transformations. The first is the conversion of the methyl ester to a primary amide. The second is the acid-catalyzed condensation of the resulting amide with an aldehyde to form the desired 2,3-dihydroquinazolin-4(1H)-one.
Step 1: Aminolysis of this compound
The conversion of this compound to 2-amino-4-bromobenzamide is a crucial initial step. This is typically achieved by heating the ester in the presence of aqueous ammonia.
Step 2: Cyclocondensation with Aldehydes
The resulting 2-amino-4-bromobenzamide is then reacted with a variety of aromatic or aliphatic aldehydes in the presence of a catalyst, such as p-toluenesulfonic acid (p-TSA), to yield the corresponding 7-bromo-2-substituted-2,3-dihydroquinazolin-4(1H)-ones.[3] The general mechanism for this acid-catalyzed cyclocondensation is initiated by the formation of a Schiff base between the amino group of the benzamide and the aldehyde, followed by an intramolecular cyclization to form the heterocyclic ring.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-bromobenzamide
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 43.5 mmol).
-
Add 100 mL of methanol and stir until the solid is partially dissolved.
-
Add 50 mL of concentrated aqueous ammonia (28-30%).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold methanol.
-
Dry the product under vacuum to obtain 2-amino-4-bromobenzamide.
Protocol 2: General Procedure for the Synthesis of 7-Bromo-2-substituted-2,3-dihydroquinazolin-4(1H)-ones
Materials:
-
2-amino-4-bromobenzamide
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Ethanol or Toluene
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap (if using toluene)
-
Stirring plate and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-4-bromobenzamide (1.0 g, 4.65 mmol) and the desired aldehyde (1.1 equivalents, 5.12 mmol) in 30 mL of ethanol (or toluene).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents, 0.088 g, 0.465 mmol).
-
If using toluene, attach a Dean-Stark trap to remove water formed during the reaction.
-
Heat the reaction mixture to reflux with stirring for 6-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 7-bromo-2-substituted-2,3-dihydroquinazolin-4(1H)-ones following Protocol 2.
| Aldehyde | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 7-Bromo-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 8 | 85 |
| 4-Chlorobenzaldehyde | 7-Bromo-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 10 | 82 |
| 4-Methoxybenzaldehyde | 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 8 | 88 |
| 4-Nitrobenzaldehyde | 7-Bromo-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 12 | 75 |
| Furan-2-carbaldehyde | 7-Bromo-2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 6 | 90 |
| Cinnamaldehyde | 7-Bromo-2-styryl-2,3-dihydroquinazolin-4(1H)-one | 10 | 78 |
Note: Yields are for isolated, purified products. Reaction times may vary based on the specific aldehyde used.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-4-bromobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Methyl 2-amino-4-bromobenzoate. This guide includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes:
-
Electrophilic Bromination: Direct bromination of Methyl 2-aminobenzoate (methyl anthranilate). This method is atom-economical but requires careful control of reaction conditions to avoid polybromination.
-
Esterification: Fischer esterification of 2-Amino-4-bromobenzoic acid using an alcohol (typically methanol) and a strong acid catalyst. This is a reliable method if the starting carboxylic acid is readily available.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can result from several factors, including incomplete reactions, the formation of side products, or loss of product during workup and purification. Key factors to investigate are reaction temperature, the purity of starting materials, and the presence of moisture, especially in the esterification reaction.
Q3: What are the primary side products I should be aware of?
A3: In the bromination of methyl anthranilate, the main side products are polybrominated species, such as Methyl 2-amino-3,5-dibromobenzoate. During esterification, incomplete reaction leaving unreacted carboxylic acid is the most common issue.
Q4: How can I best purify the final product?
A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a mixed solvent system such as ethanol/water can be effective. For column chromatography, a mobile phase of hexane/ethyl acetate is commonly used.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Route 1: Bromination of Methyl 2-aminobenzoate
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature rise (Runaway Reaction) | - Bromine addition is too fast.- Inadequate cooling. | - Immediately cease the addition of bromine.- Increase the efficiency of the cooling bath. |
| Low yield of the desired product | - Incomplete reaction.- Formation of side products due to high temperature.- Loss of bromine vapor. | - Monitor the reaction by TLC to ensure completion.- Maintain a low reaction temperature throughout the addition and reaction time.- Ensure the reaction setup is well-sealed. |
| Formation of poly-brominated side products | - Excess of bromine used.- High reaction temperature. | - Use a stoichiometric amount of bromine.- Maintain a low reaction temperature to improve regioselectivity. |
| Reaction does not initiate | - Low quality or inactive reagents.- Very low reaction temperature. | - Verify the purity of the starting materials and bromine.- Allow the reaction mixture to warm slightly while monitoring the temperature closely. |
Route 2: Esterification of 2-Amino-4-bromobenzoic Acid
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction is slow or does not go to completion | - Insufficient acid catalyst.- Presence of water in the reaction mixture. | - The amino group of the starting material neutralizes the acid catalyst; ensure at least a stoichiometric amount of strong acid is used.- Use anhydrous methanol and ensure all glassware is thoroughly dried. |
| Low product yield after workup | - Incomplete reaction.- Product loss during aqueous workup. | - Ensure the reaction has gone to completion using TLC.- During neutralization with a base like sodium bicarbonate, perform the extraction with a suitable organic solvent (e.g., ethyl acetate) multiple times. |
| Product precipitates as an oil instead of a solid | - High level of impurities.- Solution is too concentrated.- Cooling is too rapid. | - Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of Methyl 2-aminobenzoate
This protocol is adapted from procedures for the bromination of similar aromatic amines.
Materials:
-
Methyl 2-aminobenzoate
-
N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)
-
Solvent (e.g., Acetic Acid or Dichloromethane)
-
Quenching solution (e.g., 10% aqueous sodium sulfite)
-
Cooling bath (ice-water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-aminobenzoate in the chosen solvent.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent (NBS in the solvent or liquid bromine) dropwise to the stirred solution. Monitor the internal temperature and maintain it at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium sulfite to quench any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash with water and then with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Esterification of 2-Amino-4-bromobenzoic Acid
This protocol is based on the Fischer esterification of similar aminobenzoic acids.
Materials:
-
2-Amino-4-bromobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-Amino-4-bromobenzoic acid in anhydrous methanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirred suspension.
-
Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause gas evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography (eluent: hexane/ethyl acetate).
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The following table provides a general comparison of expected yields for the two main synthetic routes.
| Synthetic Route | Key Reagents | Typical Yield Range | Notes |
| Bromination | Methyl 2-aminobenzoate, NBS/Br₂ | 60-80% | Yield is sensitive to temperature control and the stoichiometry of the brominating agent to prevent polybromination. |
| Esterification | 2-Amino-4-bromobenzoic acid, Methanol, H₂SO₄ | 85-95% | This method generally provides higher yields, provided the starting carboxylic acid is pure and anhydrous conditions are maintained.[1] |
Visualized Workflows
Workflow for the Synthesis via Bromination
Caption: Experimental workflow for the bromination route.
Workflow for the Synthesis via Esterification
Caption: Experimental workflow for the esterification route.
Troubleshooting Logic for Low Yield
Caption: Logical workflow for troubleshooting low product yield.
References
Technical Support Center: Methyl 2-amino-4-bromobenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-bromobenzoate. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed experimental insights to address common challenges encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during your experiments with this compound.
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities can stem from the starting materials, side reactions during synthesis, or degradation. The primary impurities include:
-
Unreacted Starting Material: 2-Amino-4-bromobenzoic acid may be present if the esterification reaction does not go to completion.
-
Isomeric Impurities: Depending on the synthetic route of the starting material, isomers such as Methyl 2-amino-5-bromobenzoate or Methyl 4-amino-2-bromobenzoate could be present.
-
Di-substituted Byproducts: If the starting material, 2-aminobenzoic acid, is prepared by bromination, di-brominated species can form and be carried through the synthesis.
-
Decarboxylation Product: Under acidic conditions and elevated temperatures, the starting material, 2-Amino-4-bromobenzoic acid, can undergo decarboxylation to form 3-bromoaniline.[1] This can then be carried over as an impurity.
-
Hydrolysis Product: The ester can hydrolyze back to 2-Amino-4-bromobenzoic acid if exposed to moisture, especially under acidic or basic conditions.
Q2: My synthesis of this compound resulted in a low yield. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Incomplete Reaction: The esterification of 2-Amino-4-bromobenzoic acid is an equilibrium reaction. To drive it towards the product, consider using a large excess of methanol, removing the water formed during the reaction, or using a more effective catalyst.
-
Suboptimal Reaction Temperature: While heating is necessary, excessively high temperatures can lead to the degradation of the starting material or product, including potential decarboxylation.[1]
-
Inefficient Purification: Significant loss of product can occur during workup and purification steps. Ensure proper extraction and consider optimizing your recrystallization or chromatography conditions.
-
Purity of Starting Material: Impurities in the 2-Amino-4-bromobenzoic acid can interfere with the reaction and lead to lower yields of the desired product.
Q3: I am observing multiple spots on the TLC of my final product. How can I identify them?
A3: The presence of multiple spots on a TLC plate indicates impurities. To identify them:
-
Co-spotting: Spot your reaction mixture alongside the starting material (2-Amino-4-bromobenzoic acid) on the same TLC plate. If one of the spots in your mixture has the same Rf value as the starting material, it is likely unreacted starting material.
-
Spectroscopic Analysis: Isolate the impurities using column chromatography or preparative TLC and analyze them using techniques like NMR, LC-MS, or GC-MS to determine their structures.
-
Reference Standards: If you suspect the presence of specific impurities (e.g., isomeric aminobenzoates), you can purchase reference standards and compare their TLC retention factors and spectroscopic data with your isolated impurities.
Q4: How can I purify crude this compound?
A4: The most common methods for purifying this compound are:
-
Recrystallization: This is an effective method for removing small amounts of impurities. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.
-
Column Chromatography: For separating a mixture with multiple components or closely related impurities, column chromatography on silica gel is recommended. A common eluent system is a gradient of ethyl acetate in hexanes.
Data Presentation: Common Impurities
The following table summarizes the common impurities that may be encountered in this compound, along with their potential origin and molecular weight.
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) |
| 2-Amino-4-bromobenzoic acid | Unreacted starting material, hydrolysis of the ester | 216.03 |
| 3-Bromoaniline | Decarboxylation of the starting material | 172.03 |
| Methyl 2-amino-5-bromobenzoate | Isomeric impurity from starting material | 230.06 |
| Di-brominated aminobenzoate esters | Byproduct from the synthesis of the starting material | 308.96 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via Fischer esterification of 2-Amino-4-bromobenzoic acid.
Materials:
-
2-Amino-4-bromobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-Amino-4-bromobenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
HPLC Method for Purity Analysis
This section outlines a general reversed-phase HPLC method for assessing the purity of this compound. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Impurity Analysis Workflow
Caption: A logical workflow for the analysis and identification of impurities in this compound.
References
Technical Support Center: Purification of Methyl 2-amino-4-bromobenzoate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-amino-4-bromobenzoate via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Problem | Possible Cause & Solution |
| The compound will not dissolve in the hot solvent. | Inappropriate Solvent: The chosen solvent may not be suitable. This compound is reported to be soluble in organic solvents like methanol and dichloromethane.[1] Consider switching to a more polar solvent or using a mixed solvent system, such as ethanol/water.[1]Insufficient Solvent: You may not be using a sufficient volume of hot solvent. Add the solvent in small portions to the heated crude material with stirring, allowing time for dissolution after each addition.[1] |
| "Oiling out" occurs upon cooling (formation of liquid droplets instead of crystals). | High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.[1] Consider a preliminary purification step like column chromatography if the impurity level is high.[2]Rapid Cooling: Cooling the solution too quickly can promote oiling.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1]Supersaturation: The solution may be too concentrated. Reheat the mixture until the oil redissolves, add a small amount of additional hot solvent to decrease saturation, and then cool slowly.[2] |
| No crystals form after cooling. | Supersaturation: The solution may be highly supersaturated and require initiation of crystallization. Try scratching the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.[1]Excess Solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]Seed Crystal Needed: If available, add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.[1] |
| The yield of recrystallized product is low. | Excessive Solvent Use: Using a large excess of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[3] Use the minimum amount of hot solvent necessary for complete dissolution.Premature Crystallization: The product may have crystallized in the filter funnel during hot filtration. Preheat the funnel and receiving flask with hot solvent before filtration.[1]Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[2] |
| The recrystallized product is colored. | Presence of Colored Impurities: The crude material may contain colored impurities that are not effectively removed by a single recrystallization. Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired compound.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[1] Based on the properties of similar compounds, good starting points for solvent screening include ethanol, methanol, and dichloromethane, or a mixed solvent system like ethanol/water.[1]
Q2: How can I determine the best solvent without prior data?
A2: A small-scale solvent screen is recommended. Place a small amount of the crude material in a test tube and add a few drops of a solvent. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[1]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of this compound is in the range of 77-79°C.[5] A sharp melting point within this range is a good indicator of purity.
Q4: What are common impurities in crude this compound?
A4: Common impurities can include unreacted starting materials or byproducts from the synthesis. For instance, if prepared by bromination of methyl anthranilate, di-brominated species could be present.[2]
Q5: Can I recover the product that remains in the mother liquor?
A5: Yes, it is possible to recover a second crop of crystals by concentrating the mother liquor (the filtrate after the first crystallization) by boiling off some of the solvent and then cooling the solution again. Be aware that this second crop of crystals may be less pure than the first.[1]
Data Presentation
Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Methanol | Soluble[5] | Highly Soluble |
| Ethanol | Sparingly Soluble to Soluble | Soluble |
| Dichloromethane | Soluble[1] | Highly Soluble |
| Water | Insoluble | Sparingly Soluble |
| Hexane | Insoluble | Sparingly Soluble |
Note: This table is based on qualitative information and data for structurally similar compounds. Experimental verification is recommended.
Experimental Protocols
Protocol for the Recrystallization of this compound
This protocol provides a general methodology. The optimal solvent and volumes may need to be determined experimentally through a solvent screen.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., methanol, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass rod
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper with a small amount of the hot solvent. Quickly filter the hot solution into the preheated flask to remove the impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[2]
-
Drying: Dry the purified crystals on the filter paper or in a desiccator under vacuum.
-
Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point in the range of 77-79°C is indicative of high purity.[5]
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of Methyl 2-amino-4-bromobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-4-bromobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 2-amino-4-bromobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the synthesis, primarily due to incomplete reaction or side reactions. The most common byproducts include unreacted 2-amino-4-bromobenzoic acid, water, 3-bromoaniline from decarboxylation, and potentially isomeric impurities if the starting material is not pure.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the consumption of the starting material and the formation of the product can be visualized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for this compound?
A4: The crude product can be purified by recrystallization, typically from a mixed solvent system like ethanol/water. For higher purity, column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate) is effective.
Q5: What are the key safety precautions to consider during this synthesis?
A5: It is crucial to handle concentrated sulfuric acid with extreme care in a well-ventilated fume hood, as it is highly corrosive. Methanol is flammable and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Product | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Equilibrium not shifted towards product formation. 3. Loss of product during workup and purification. | 1. Increase the reaction time and/or temperature and monitor by TLC. 2. Use a large excess of methanol to drive the equilibrium forward. Ensure the apparatus is dry to minimize water content. 3. Optimize extraction and recrystallization procedures to minimize loss. |
| Presence of Starting Material in Final Product | Incomplete reaction. | Increase reaction time, temperature, or the amount of acid catalyst. Ensure efficient mixing. |
| Formation of a Significant Amount of Brown/Dark Impurity | Decarboxylation of the starting material (2-amino-4-bromobenzoic acid) to 3-bromoaniline at high temperatures. | Maintain a controlled and not excessively high reaction temperature. A gentle reflux is usually sufficient. |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography to remove impurities before attempting recrystallization. |
| Multiple Spots on TLC of the Purified Product | Presence of isomeric impurities from the starting material or side products. | Purify the starting material before use. For the product, utilize column chromatography with a slow gradient elution to separate closely related isomers. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol provides a general procedure for the synthesis. Researchers should adapt and optimize the conditions for their specific laboratory setup and scale.
Materials:
-
2-amino-4-bromobenzoic acid
-
Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
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Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-bromobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise with continuous stirring.
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing ice-cold water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Impurity Profile under Different Reaction Conditions
| Condition | Yield of this compound (%) | Unreacted Starting Material (%) | 3-bromoaniline (%) | Other Impurities (%) |
| Reflux, 4h | 75 | 15 | 5 | 5 |
| Reflux, 8h | 88 | 5 | 5 | 2 |
| High Temp, 4h | 70 | 10 | 15 | 5 |
Note: This data is illustrative and will vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Suzuki Coupling of Methyl 2-Amino-4-bromobenzoate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 2-amino-4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to catalyst deactivation, and to provide actionable solutions for this challenging transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?
Low yields with this substrate are common and often trace back to catalyst deactivation or inhibition. The primary challenge is the presence of the electron-donating amino group (-NH₂) on the aryl bromide. This group can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that prevent the catalytic cycle from proceeding efficiently.[1][2] Additionally, issues like poor reagent quality, suboptimal reaction conditions, or the formation of palladium black can contribute to low conversion.[3][4]
Q2: I see a black precipitate forming in my reaction. What is it and what should I do?
The black precipitate is almost certainly "palladium black," which consists of aggregated, elemental palladium(0) nanoparticles.[3][5] Its formation is a clear sign of catalyst decomposition and deactivation. This can be caused by several factors:
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Ligand Instability or Oxidation: The phosphine ligands may be sensitive to oxygen or may be displaced from the palladium center, leaving the Pd(0) species unprotected and prone to aggregation.[3]
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Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) catalyst to Pd(II) or promote ligand oxidation, contributing to decomposition.[1][3]
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High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.
To prevent this, ensure rigorous exclusion of oxygen by thoroughly degassing solvents, use fresh and appropriate ligands, and consider if the reaction temperature can be lowered.[1][3]
Q3: Does the amino group on this compound require special consideration?
Yes, absolutely. The basic amino group can act as a ligand for the palladium catalyst. This coordination can inhibit or completely stop the catalytic cycle by blocking sites needed for the oxidative addition or other key steps.[2] To overcome this, it is crucial to use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[1][6] These ligands sterically shield the palladium center and promote the desired catalytic steps at a rate faster than the deactivating coordination of the amine.[6]
Q4: What are the most common side reactions in this coupling, and how can I minimize them?
The two most prevalent side reactions are:
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Protodeboronation: This is the reaction of the boronic acid with trace amounts of water or other proton sources, replacing the boronic acid group with a hydrogen atom. This consumes your coupling partner without forming the desired product.[1][7] To minimize it, use anhydrous solvents and reagents, and ensure your base is thoroughly dried.[1]
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Homocoupling: This side reaction results in the formation of biaryl products from the coupling of two identical molecules (e.g., two aryl bromides or two boronic acids). Homocoupling of the boronic acid is often exacerbated by the presence of oxygen.[1] Minimizing this requires strict anaerobic conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
| Issue | Potential Cause(s) | Recommended Solutions |
| 1. Low or No Conversion | Catalyst Inhibition/Deactivation: The amino group is coordinating to the palladium center.[2] | • Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) to promote the reaction and stabilize the catalyst.[1][6][8]• Increase catalyst and/or ligand loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Base: The chosen base may be too weak, not soluble, or wet.[1][9] | • Screen stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][10][11][12]• Ensure the base is finely powdered and anhydrous. | |
| Poor Reagent Quality: Degradation of boronic acid or wet solvents. | • Use fresh boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).[4]• Use anhydrous, degassed solvents.[1] | |
| 2. Formation of Palladium Black | Oxygen in the System: Inadequate degassing allows for oxidation of the catalyst or ligands.[1][3] | • Degas the solvent and reaction mixture thoroughly via sparging with argon/nitrogen or using freeze-pump-thaw cycles.[1][4]• Maintain a positive pressure of inert gas throughout the reaction. |
| Ligand Failure: The ligand is not robust enough for the reaction conditions or is not effectively stabilizing the Pd(0) state.[3] | • Use a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1).• Switch to a more robust ligand system, such as a Buchwald-type ligand.[6][8] | |
| 3. Significant Protodeboronation | Presence of Water: Water in the solvent, reagents, or base is cleaving the C-B bond.[7] | • Use freshly dried, anhydrous solvents.• Dry the base (e.g., K₂CO₃) in an oven before use.• Store boronic acids in a desiccator. |
| Bulky Ligands: Paradoxically, some very bulky ligands can, under certain conditions, accelerate protodeboronation.[7] | • If anhydrous conditions do not solve the problem, screen a slightly less bulky ligand from the same class. | |
| 4. Product is Difficult to Purify | Homocoupling Byproducts: Presence of biaryl impurities from homocoupling. | • Ensure strict exclusion of oxygen.[1]• Use a slight excess of the aryl bromide relative to the boronic acid to minimize boronic acid homocoupling.[4] |
| Residual Boronic Acid/Esters: Unreacted starting material co-eluting with the product. | • After the reaction, perform an aqueous basic wash (e.g., with 1M NaOH) to extract the acidic boronic acid into the aqueous layer. |
Data Presentation: Optimizing Reaction Conditions
The success of the Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following tables summarize conditions that have proven effective for challenging Suzuki couplings involving electron-rich or heteroaromatic amines.
Table 1: Effect of Ligand on Coupling of Amino-Substituted Aryl Halides
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85 | < 10 | [General Observation] |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | > 90 | [Adapted from 8] |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | High | [Adapted from 8] |
| 4 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 80 | High | [General Application] |
Table 2: Effect of Base and Solvent
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Outcome |
| 1 | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Excellent yield |
| 2 | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 110 | Good yield, may be slower |
| 3 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF | 65 | Good for heat-sensitive substrates |
| 4 | Pd(OAc)₂ / XPhos | KF | Toluene/H₂O | 100 | Effective, suppresses side reactions[10] |
| 5 | Pd(OAc)₂ / XPhos | Na₂CO₃ | DMF/H₂O | 80-100 | Good yield, common conditions[11][12] |
Visualizing Deactivation & Troubleshooting
Catalyst Deactivation Pathway
The diagram below illustrates the main catalytic cycle for the Suzuki coupling and a common deactivation pathway caused by the coordinating amino group of the substrate.
Caption: The Suzuki cycle and a key catalyst deactivation pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low yield in your reaction.
Caption: A logical workflow to diagnose and solve common issues.
Experimental Protocol
This representative protocol is a robust starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary.
Materials:
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This compound (1.0 mmol, 1.0 equiv)
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Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
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Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)
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SPhos (0.04 mmol, 4 mol%)
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Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 mmol, 3.0 equiv)
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Anhydrous 1,4-Dioxane or Toluene (5-10 mL)
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Magnetic stir bar
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Schlenk flask or reaction vial suitable for inert atmosphere
Procedure:
-
Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Adding Solids: To the flask, add this compound, the arylboronic acid, the palladium precatalyst, the SPhos ligand, and the powdered K₃PO₄.
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Atmosphere Exchange: Seal the flask with a septum, and cycle between vacuum and the inert gas 3-5 times to ensure a fully inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the consumption of the starting aryl bromide.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
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Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-amino-4-bromobenzoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-bromobenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the effects of water.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in the presence of water?
This compound is susceptible to hydrolysis of the methyl ester group to form 2-amino-4-bromobenzoic acid, particularly under acidic or basic conditions. While stable to brief exposure to neutral water during aqueous workups, prolonged contact or reactions in aqueous media at elevated temperatures may lead to this side product.
Q2: Can water be used as a solvent for reactions involving this compound?
Water can be used as a solvent or co-solvent for certain reactions, but its use must be carefully considered based on the reaction type.
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Palladium-Catalyzed Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: While some Suzuki protocols utilize aqueous bases, for aryl bromides like this compound, the presence of water can sometimes lead to side reactions such as protodeboronation of the boronic acid coupling partner.[1] However, aqueous conditions can be successful with the right choice of catalyst and base.[2]
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Heck Coupling: Phosphine-free Heck reactions can be efficiently carried out in water.[3] However, for some substrates, the presence of water can lead to the reduction of the aryl bromide to Methyl 2-aminobenzoate.[2]
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Buchwald-Hartwig Amination: This reaction is generally tolerant of small amounts of water, and water can even be intentionally added to facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) catalyst.[4]
-
Q3: How does the presence of water affect the workup and purification of reactions with this compound?
During the workup of reactions, washing the organic layer containing the product with water or brine is a standard procedure to remove inorganic impurities. This compound is generally stable under these neutral pH conditions for a short duration. For purification by recrystallization, a mixed solvent system such as ethanol/water may be effective.[5]
Troubleshooting Guides
Issue 1: Low Yield in a Cross-Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the ester | If the reaction is run under basic conditions with water for an extended period, consider reducing the reaction time or using a non-aqueous base/solvent system. Analyze the crude product for the presence of 2-amino-4-bromobenzoic acid. |
| Debromination of the starting material | In reactions like the Heck coupling, trace amounts of water can sometimes lead to the reduction of the C-Br bond.[2] Ensure anhydrous solvents and reagents are used if this side product is observed. |
| Catalyst deactivation | The amino group of this compound can coordinate to the palladium catalyst, potentially inhibiting its activity.[6] The choice of ligand is crucial to modulate the catalyst's reactivity. |
| Poor solubility | Under basic conditions, if any hydrolysis to the carboxylic acid occurs, the resulting carboxylate salt may have poor solubility in organic solvents, hindering the reaction.[6] |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause and Solution |
| 2-amino-4-bromobenzoic acid | This is the hydrolysis product. To remove it, you can perform an extraction with a mild aqueous base (e.g., sodium bicarbonate solution) to separate the acidic impurity from the desired ester. |
| Methyl 2-aminobenzoate | This is the debrominated side product. This can be difficult to separate from the desired product due to similar polarities. Prevention by using anhydrous conditions is the best approach. Chromatographic separation may be required. |
| Unreacted starting material | The reaction may not have gone to completion. Optimize reaction conditions (temperature, time, catalyst loading). Recrystallization or column chromatography can be used for purification. |
Data Presentation
Table 1: Expected Qualitative Effect of Water on Common Reactions with this compound
| Reaction Type | General Role of Water | Potential Negative Effects | Recommendations |
| Ester Hydrolysis | Reactant | Leads to undesired carboxylic acid product. | Avoid prolonged exposure to acidic or basic aqueous solutions, especially at elevated temperatures. |
| Suzuki-Miyaura Coupling | Co-solvent with base | Can cause protodeboronation of the boronic acid partner.[1] | Use anhydrous conditions if debromination is an issue. Otherwise, carefully screen aqueous bases. |
| Heck Coupling | "Green" solvent option | May lead to reduction of the C-Br bond.[2] | Consider anhydrous conditions if the debrominated product is observed. |
| Buchwald-Hartwig Amination | Tolerated, can aid catalyst activation | Generally well-tolerated in small amounts.[4] | Anhydrous conditions are not strictly necessary but can be used. |
| Workup/Extraction | Washing agent | Minimal effect if pH is neutral and contact time is short. | Standard procedure for removing inorganic salts. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a suitable anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 1-5 mol%).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter through a pad of celite to remove the catalyst. Wash the filtrate sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.
-
Addition of Reactants: Add this compound (1.0 equiv.) and an anhydrous, degassed solvent (e.g., toluene). Finally, add the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow highlighting the aqueous workup stage.
References
Technical Support Center: Synthesis of Methyl 2-amino-4-bromobenzoate
This guide provides troubleshooting advice and frequently asked questions regarding the prevention of di-bromination during the synthesis of Methyl 2-amino-4-bromobenzoate.
Frequently Asked Questions (FAQs)
Q1: During the bromination of methyl 2-aminobenzoate, I am observing a significant amount of a di-brominated byproduct. What is causing this?
A1: The primary cause of di-bromination is the strong activating effect of the amino (-NH2) group on the aromatic ring. The amino group is an ortho-, para-director, meaning it activates the positions ortho and para to it for electrophilic substitution. In the case of methyl 2-aminobenzoate, the para-position (C4) is the primary site for the first bromination. However, the resulting product, this compound, is still activated enough by the amino group to undergo a second bromination, typically at the C6 position (ortho to the amino group), leading to the formation of methyl 2-amino-4,6-dibromobenzoate.
Q2: How can I control the reaction to favor the mono-brominated product over the di-brominated one?
A2: Several strategies can be employed to minimize di-bromination:
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Controlling Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the brominating agent. Adding the brominating agent slowly and in a controlled manner can help prevent localized areas of high concentration that favor over-bromination.
-
Lowering Reaction Temperature: Conducting the reaction at a lower temperature, typically between 0°C and 5°C, reduces the reaction rate and selectivity for the mono-brominated product is enhanced.
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Choice of Brominating Agent: Using a milder brominating agent than elemental bromine (Br2) can significantly improve selectivity. N-Bromosuccinimide (NBS) is a commonly used alternative that provides a slow, controlled release of bromine, thereby reducing the chance of di-bromination.
-
Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent. Solvents like acetic acid or methanol are often used. Acetic acid can help to moderate the reaction.
-
Protecting Group Strategy: Temporarily protecting the activating amino group as an amide (e.g., an acetamide) significantly reduces its activating effect. The acetyl group is still an ortho-, para-director but is much less activating than the amino group. After bromination, the protecting group can be easily removed by hydrolysis to yield the desired product.
Troubleshooting Guide
Problem: Significant formation of methyl 2-amino-4,6-dibromobenzoate detected.
| Potential Cause | Proposed Solution |
| Excess Brominating Agent | Carefully check the stoichiometry. Ensure no more than 1.0 equivalent of the brominating agent (e.g., NBS or Br2) is used. Consider adding the agent portion-wise or via a syringe pump for better control. |
| Reaction Temperature Too High | Maintain the reaction temperature strictly between 0-5°C using an ice bath. Monitor the internal temperature of the reaction mixture throughout the addition of the brominating agent. |
| High Reactivity of Bromine (Br2) | Replace elemental bromine with N-Bromosuccinimide (NBS). NBS is a solid that is easier to handle and provides a low concentration of Br2 in situ, which favors mono-substitution. |
| High Activation by Amino Group | Implement a protection-deprotection strategy. Convert the amino group to an acetamide before bromination. This deactivates the ring sufficiently to prevent the second bromination. (See Experimental Protocol below). |
| Rapid Addition of Reagent | Dissolve the brominating agent and add it dropwise to the solution of methyl 2-aminobenzoate over an extended period (e.g., 30-60 minutes). This prevents localized high concentrations of the electrophile. |
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for different methods to synthesize this compound, highlighting the impact on the formation of the di-bromo byproduct.
| Method | Brominating Agent | Solvent | Temperature | Yield (Mono-bromo) | Yield (Di-bromo) | Reference |
| Direct Bromination | Br2 | Acetic Acid | Room Temp | 40-50% | 20-30% | |
| Controlled Direct Bromination | Br2 | Acetic Acid | 0-5 °C | 65-75% | 5-10% | |
| N-Bromosuccinimide (NBS) Method | NBS | Methanol | 0 °C to RT | ~85% | <5% | |
| Acetyl Protection/Deprotection | Br2 | Acetic Acid | Room Temp | >90% (overall) | Not Detected |
Experimental Protocols
Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)
This protocol focuses on the direct, selective bromination of methyl 2-aminobenzoate using NBS to minimize di-bromination.
-
Dissolution: Dissolve methyl 2-aminobenzoate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
NBS Addition: Slowly add N-Bromosuccinimide (1.0 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic pathway for methyl 2-aminobenzoate bromination, highlighting the desired mono-bromination and the competing di-bromination side reaction.
Caption: Reaction scheme showing desired mono-bromination and undesired di-bromination.
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-4-bromobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methyl 2-amino-4-bromobenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and cost-effective method is the Fischer esterification of 2-amino-4-bromobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1] This reaction is driven by the use of excess methanol which also serves as the solvent.[2]
Q2: My reaction is very slow or appears to be incomplete. What are the possible causes and solutions?
Several factors can lead to an incomplete reaction:
-
Insufficient Catalyst: The amino group on the 2-amino-4-bromobenzoic acid is basic and will neutralize the acid catalyst.[1] It is crucial to use a stoichiometric amount of the acid catalyst to ensure enough is available to protonate the carboxylic acid's carbonyl group.[1]
-
Presence of Water: Fischer esterification is a reversible reaction.[2] The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials. Ensure you are using anhydrous methanol and dry glassware.
-
Inadequate Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate. The reflux temperature will depend on the alcohol used; for methanol, it is approximately 65°C.
Q3: I am observing the formation of side products. What are they and how can I minimize them?
Common side products in the esterification of aminobenzoic acids include:
-
N-acylation: The amino group of one molecule can react with the carboxylic acid of another to form an amide. This can be minimized by using a large excess of methanol, which will act as the primary nucleophile.[2]
-
Decarboxylation: At elevated temperatures and under acidic conditions, 2-amino-4-bromobenzoic acid can potentially decarboxylate to form 3-bromoaniline, which can lead to impurities.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (2-amino-4-bromobenzoic acid), you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What is the best way to purify the crude this compound?
Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system, such as ethanol/water, can be used.[2] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals, leaving impurities in the mother liquor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Insufficient acid catalyst. - Presence of water. - Loss of product during workup. | - Increase reaction time and monitor by TLC. - Ensure at least a stoichiometric amount of H₂SO₄ is used. - Use anhydrous methanol and dry glassware. - During neutralization and extraction, ensure the pH is carefully controlled and extractions are thorough. |
| Product is an oil or has a low melting point | - Presence of unreacted starting material or other impurities. | - Purify the crude product by recrystallization from a suitable solvent like an ethanol/water mixture.[2] |
| Formation of a precipitate upon catalyst addition | - The amino group of the starting material is protonated by the strong acid catalyst, forming a salt that may be less soluble. | - This is a normal observation. The precipitate should redissolve as the reaction is heated to reflux.[2] |
| Darkening of the reaction mixture | - Potential decomposition at excessively high temperatures. | - Ensure the reaction is heated to a gentle reflux and not overheated. |
Experimental Protocol: Fischer Esterification of 2-Amino-4-bromobenzoic Acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Amino-4-bromobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-bromobenzoic acid in a large excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (at least 1.0 molar equivalent) dropwise to the suspension. An initial precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[2]
-
Reaction: Heat the mixture to a gentle reflux (approximately 65°C for methanol) and maintain this temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause vigorous gas (CO₂) evolution.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic extracts and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.[2]
Data Presentation
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) |
| Starting Material | 2-Amino-4-bromobenzoic acid | 2-Amino-4-bromobenzoic acid |
| Alcohol | Methanol (10 equiv.) | Methanol (20 equiv.) |
| Catalyst | H₂SO₄ (1.0 equiv.) | H₂SO₄ (1.5 equiv.) |
| Temperature | 65°C (Reflux) | 65°C (Reflux) |
| Reaction Time | 8 hours | 6 hours |
| Typical Yield | 75% | >90% |
| Purity (by NMR) | ~95% | >99% |
Visualizations
Caption: Workflow for the optimization of this compound synthesis.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Large-Scale Synthesis of Methyl 2-amino-4-bromobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 2-amino-4-bromobenzoate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during laboratory and pilot plant operations.
Hazard Identification and Risk Assessment
The large-scale synthesis of this compound involves the use of hazardous materials. A thorough risk assessment should be conducted before commencing any work.
Table 1: Hazard Identification for Key Reagents
| Reagent/Compound | Key Hazards | GHS Hazard Statements |
| This compound | Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1][2] | H301, H315, H319, H335[2] |
| 2-Amino-4-bromobenzoic acid | Toxic if swallowed.[3] | H301[3] |
| Methyl Anthranilate | Not classified as hazardous, but good laboratory practices should be observed. | - |
| Bromine | Highly corrosive, toxic by inhalation, causes severe skin and eye burns, strong oxidizer. | H314, H318, H330, H400 |
| N-Bromosuccinimide (NBS) | Skin and eye irritation, may cause respiratory irritation. Can be involved in hazardous side reactions. | H315, H319, H335 |
| Methanol | Flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. | H225, H301, H311, H331, H370 |
| Sulfuric Acid | Causes severe skin burns and eye damage.[4] | H314, H318[4] |
General Scale-Up Hazards:
-
Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure.
-
Gas Evolution: Reactions involving the neutralization of acids can produce significant volumes of gas, leading to pressure buildup in a closed system.
-
Material Handling: Handling larger quantities of hazardous materials increases the risk of spills and exposure.
Synthetic Route Overview
There are two primary synthetic routes for the large-scale production of this compound:
-
Route A: Bromination of Methyl Anthranilate.
-
Route B: Fischer Esterification of 2-amino-4-bromobenzoic acid.
Caption: Primary synthetic routes for this compound.
Troubleshooting Guides
Route A: Bromination of Methyl Anthranilate
This route involves the direct bromination of methyl anthranilate. Careful control of the reaction conditions is critical to minimize the formation of poly-brominated byproducts.
Caption: Experimental workflow for the bromination of Methyl Anthranilate.
Question: The reaction is highly exothermic and difficult to control. What can be done?
Answer: This is a common issue with the bromination of activated aromatic rings. Several measures can be taken:
-
Reduce the rate of addition: Add the brominating agent (e.g., liquid bromine or a solution of NBS) dropwise at a very slow rate.
-
Improve cooling efficiency: Ensure the reaction vessel is adequately immersed in an efficient cooling bath (e.g., ice-salt or dry ice-acetone).
-
Dilute the reaction mixture: Increasing the solvent volume can help to dissipate heat more effectively.
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than liquid bromine.[5]
Question: I am observing the formation of significant amounts of di- and tri-brominated byproducts. How can I improve the selectivity for the mono-brominated product?
Answer: Polysubstitution is a major challenge due to the activating effect of the amino group.[6] To improve selectivity:
-
Protect the amino group: Acetylation of the amino group with acetic anhydride to form the corresponding acetanilide moderates the activating effect, allowing for more controlled mono-bromination. The protecting group can be removed by hydrolysis after the bromination step.[6]
-
Strict stoichiometric control: Use the stoichiometric amount of the brominating agent or only a slight excess.
-
Maintain a low reaction temperature: Lower temperatures generally favor mono-substitution.
Question: The final product is discolored (yellow or brown). How can I remove the color?
Answer: A persistent yellow or brown color often indicates the presence of residual bromine.[7] During the workup, wash the organic layer with a solution of a reducing agent such as sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine.[7][8] This should be followed by a water wash to remove inorganic salts.
Route B: Fischer Esterification of 2-Amino-4-bromobenzoic Acid
This route involves the acid-catalyzed esterification of 2-amino-4-bromobenzoic acid with methanol. The main challenge is driving the reaction to completion as it is an equilibrium process.[9]
Caption: Experimental workflow for the Fischer Esterification of 2-Amino-4-bromobenzoic acid.
Question: The esterification reaction is very slow or does not go to completion. What are the possible causes and solutions?
Answer: Low conversion is a common challenge in Fischer esterification. Here are some potential causes and solutions:
-
Equilibrium Limitation: The reaction is reversible, and the presence of water, a byproduct, can inhibit the forward reaction.[9]
-
Catalyst Deactivation: The amino group of the starting material can be protonated by the acid catalyst, effectively neutralizing it.
-
Solution: Ensure a sufficient excess of the acid catalyst is used.
-
-
Insufficient Temperature: The reaction may not be at the optimal temperature.
-
Solution: Ensure the reaction mixture is at the reflux temperature of methanol.
-
Question: During the workup, I am getting a low yield of the crude product. Where could it have been lost?
Answer: Product loss during workup can occur at several stages:
-
Incomplete Extraction: The product may not be fully extracted from the aqueous layer.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Check the pH of the aqueous layer to ensure the product is in its neutral form for optimal extraction.
-
-
Emulsion Formation: Emulsions can form during the extraction process, trapping the product.
-
Solution: Adding brine (saturated NaCl solution) can help to break up emulsions.
-
-
Precipitation during Neutralization: If the neutralization is done too quickly or with a highly concentrated base, the product may precipitate out and be lost.
-
Solution: Add the neutralizing solution slowly with vigorous stirring.
-
Question: The product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
Answer: "Oiling out" can be caused by several factors:
-
Cooling too quickly: Rapid cooling can cause the product to separate as a liquid.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Impure product: The presence of impurities can lower the melting point and inhibit crystallization.
-
Solution: Consider purifying the crude product by column chromatography before recrystallization.
-
-
Solvent choice: The solvent may not be ideal for recrystallization.
-
Solution: Experiment with different solvent systems. A mixture of solvents can sometimes be more effective than a single solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale synthesis?
A1: The choice of route depends on several factors including the cost and availability of starting materials, equipment availability, and safety considerations.
-
Route A (Bromination of Methyl Anthranilate): This is a more direct route if Methyl Anthranilate is readily available. However, it requires careful control of the highly exothermic reaction and can lead to selectivity issues.
-
Route B (Fischer Esterification): This route may be preferred if 2-Amino-4-bromobenzoic acid is the more accessible starting material. The reaction is generally less hazardous than bromination, but achieving high conversion can be challenging on a large scale.
Q2: How can I monitor the progress of the reaction on a large scale?
A2: On a large scale, taking frequent samples directly from the reactor can be impractical and unsafe. In-situ monitoring techniques such as IR or Raman spectroscopy can be used to track the disappearance of starting materials and the appearance of the product in real-time.[11] If sampling is necessary, it should be done through a designated sampling port using a safe and validated procedure. For offline analysis, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction progress.[12]
Q3: What are the critical safety precautions to take during the large-scale synthesis?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile and toxic reagents like bromine and methanol.[1]
-
Emergency Preparedness: Have an emergency plan in place and ensure that safety equipment such as fire extinguishers, safety showers, and eyewash stations are readily accessible.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocols
The following are generalized protocols based on the synthesis of similar compounds and should be optimized and validated at a small scale before attempting a large-scale reaction.
Protocol A: Bromination of Methyl Anthranilate (Adapted from similar procedures)
Materials:
-
Methyl anthranilate
-
Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetic Acid, Dichloromethane)
-
Quenching solution (e.g., 10% aqueous sodium sulfite)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and inert gas inlet, dissolve methyl anthranilate in the chosen solvent.
-
Cooling: Cool the solution to the desired temperature (e.g., 0-5 °C) using the cooling bath.[5]
-
Bromine Addition: Slowly add the brominating agent dropwise to the stirred solution. Monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature. A significant exotherm may be observed.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, HPLC).[5]
-
Quenching: Once the reaction is complete, slowly add the quenching solution to neutralize any unreacted bromine. This process can also be exothermic and may require continued cooling.[5]
-
Work-up and Purification: Follow standard extraction and purification procedures to isolate the this compound product.
Protocol B: Fischer Esterification of 2-Amino-4-bromobenzoic Acid (Adapted from general procedures)
Materials:
-
2-Amino-4-bromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Organic solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Sodium sulfate)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a stirrer, condenser, and temperature probe.
-
Charging Reagents: Charge the reactor with 2-Amino-4-bromobenzoic acid and a large excess of anhydrous methanol. Begin stirring.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for a period determined by small-scale optimization (e.g., 4-8 hours).[11]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC.[11]
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate vessel, slowly add the reaction mixture to a saturated solution of sodium bicarbonate to neutralize the acid. Be prepared for significant gas evolution (CO₂).[11]
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氨基-4-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternatives for Methyl 2-amino-4-bromobenzoate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-4-bromobenzoate is a versatile building block in organic synthesis, prized for its dual functionality. The amino and ester groups serve as handles for constructing complex heterocyclic systems, while the bromine atom provides a reactive site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[1][2] However, the choice of the halogen substituent on the aromatic ring significantly impacts reactivity, cost, and reaction conditions. This guide provides an objective comparison of this compound with its chloro- and iodo-analogs, supported by experimental data, to aid in the strategic selection of starting materials for synthesis.
Core Reactivity Principles: The Halogen's Role
In many applications, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is the oxidative addition of the carbon-halogen (C-X) bond to the metal center.[3] The strength of this bond dictates the reactivity of the starting material. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which establishes a clear reactivity order for 4-halo-2-aminobenzoates:
Iodo > Bromo > Chloro [3]
This trend means that iodo-substituted compounds are the most reactive, often requiring milder conditions (lower temperatures, less active catalysts), while chloro-substituted analogs are the most robust and least reactive, typically demanding more forcing conditions to achieve comparable results.[3][4]
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of biaryl structures. The choice of halogen on the 2-aminobenzoate core directly influences reaction efficiency. While a direct, side-by-side comparison for Methyl 2-amino-4-halobenzoates in a single publication is scarce, data from analogous systems consistently validates the established reactivity trend.
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various 4-haloanilines and 2-halobenzoates with phenylboronic acid, illustrating the typical adjustments needed for each halogen.
| Entry | Starting Material | Halogen | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | Methyl 2-amino-4-iodo benzonitrile | Iodo | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 | [5] |
| 2 | 4-Bromo benzoic acid derivative | Bromo | Pd(PPh₃)₄ (3-5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~85-95 | [6] |
| 3 | 4-Chloro pyridine | Chloro | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 8-12 | ~88 | [4][5] |
Note: Data for closely related structures (2-amino-4-halobenzonitrile and 4-halopyridine) are used to illustrate the general performance trends for iodo- and chloro-substrates, respectively, in the absence of directly comparable data for the methyl ester.
Performance Comparison in Heterocycle Synthesis: Quinazolinones
Substituted 2-aminobenzoic acids are common precursors for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.[7][8] The synthesis often proceeds via acylation of the amine followed by cyclocondensation. While the halogen at the 4-position does not directly participate in this transformation, its electronic properties can subtly influence the reactivity of the amino group. More importantly, it remains a key functional handle for post-cyclization diversification.
The following table provides representative data for the synthesis of 7-halo-quinazolinone derivatives.
| Entry | Starting Material | Reagents | Key Step | Yield (%) | Citation |
| 1 | 2-Amino-4-bromo benzoic acid | 1. Acetic Anhydride 2. NH₄OAc | Cyclocondensation | Moderate to High | [2] |
| 2 | 5-Bromo -anthranilic acid | 1. Chloro-acyl chloride 2. Amine | N-Acylation & Cyclization | High | [9] |
| 3 | 5-Nitro -anthranilic acid | 1. Chloro-acyl chloride 2. Amine | N-Acylation & Cyclization | High | [9] |
Note: The nitro-analog is included as a common, electronically distinct alternative. The halogen's primary utility in these cases is for subsequent functionalization of the quinazolinone core.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an aryl halide with an arylboronic acid and may require optimization for specific substrates.[5][6]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the Methyl 4-halo-2-aminobenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3 mol% for I/Br; or Pd(OAc)₂/SPhos, 2 mol% for Cl).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)).
-
Reaction Execution: Heat the mixture with vigorous stirring to the required temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Quinazolinone Synthesis
This protocol is adapted from the Niementowski reaction for synthesizing 4(3H)-quinazolinones.[2]
-
Reaction Setup: In a round-bottom flask, mix 2-Amino-4-halobenzoic acid (1.0 eq.) and formamide (excess, ~4-5 eq.).
-
Reaction Execution: Heat the mixture with stirring at approximately 130-150 °C for 4-6 hours. The reaction can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add water to the solidified mass and stir to break up the solid.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and then with a cold non-polar solvent like diethyl ether or hexane. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Diagrams and Workflows
Logical Synthesis Workflow
The following diagram illustrates a common synthetic strategy where the halogen is used as a handle for a cross-coupling reaction before the formation of a heterocyclic ring system.
Caption: A typical two-step synthesis involving Suzuki coupling followed by quinazolinone formation.
Conceptual Reactivity Diagram
This diagram illustrates the critical oxidative addition step in palladium-catalyzed cross-coupling, highlighting the difference in reactivity between the carbon-halogen bonds.
Caption: Relative rates of oxidative addition for C-X bonds in Pd-catalyzed coupling.
Representative Signaling Pathway
Quinazolinone derivatives are frequently developed as kinase inhibitors, for example, targeting the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone-based drug.
Conclusion
The selection of a 4-halo-2-aminobenzoate derivative is a strategic choice based on a trade-off between reactivity and cost/stability.
-
Methyl 2-amino-4-iodobenzoate is the most reactive alternative, ideal for syntheses requiring mild conditions or for coupling with challenging substrates. Its higher cost may be justified by increased yields and shorter reaction times.
-
This compound offers a balance of good reactivity and moderate cost, making it a widely used and reliable standard for a broad range of cross-coupling and heterocyclic syntheses.[1]
-
Methyl 2-amino-4-chlorobenzoate is the least reactive but most cost-effective option. It is suitable for large-scale synthesis where cost is a primary driver, but requires more forcing conditions and advanced catalyst systems to achieve high conversion, which may limit its compatibility with sensitive functional groups.
References
- 1. This compound CAS#: 135484-83-2 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Amino-3-chlorobenzoic Acid and Methyl 2-amino-4-bromobenzoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the selection of appropriate building blocks is a critical determinant of success. Halogenated aminobenzoic acids and their esters are versatile scaffolds for the synthesis of a wide array of biologically active molecules. This guide provides an objective comparison of two such compounds: 4-Amino-3-chlorobenzoic acid and Methyl 2-amino-4-bromobenzoate, focusing on their chemical properties, reactivity, and applications in drug discovery, supported by experimental data and protocols.
Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical properties of these two molecules, which influence their solubility, handling, and reactivity.
| Property | 4-Amino-3-chlorobenzoic acid | This compound |
| Molecular Formula | C₇H₆ClNO₂ | C₈H₈BrNO₂ |
| Molecular Weight | 171.58 g/mol [1] | 230.06 g/mol [2] |
| CAS Number | 2486-71-7[1] | 135484-83-2[2] |
| Melting Point | 224-229 °C[1] | 77-79 °C |
| Appearance | Solid[1] | Off-white powder |
| IUPAC Name | 4-amino-3-chlorobenzoic acid[1] | This compound[2] |
Reactivity and Synthetic Applications
The primary differentiator in the chemical behavior of these two compounds lies in the nature and position of the halogen substituent on the aromatic ring, as well as the presence of a carboxylic acid versus a methyl ester.
4-Amino-3-chlorobenzoic acid features a chlorine atom at the 3-position. Aryl chlorides are generally less reactive than their bromide counterparts in common cross-coupling reactions.[1] However, their lower cost and often greater availability can make them attractive starting materials for large-scale synthesis.[1] The presence of the free carboxylic acid group can also influence its reactivity, potentially requiring protection in certain synthetic steps to avoid unwanted side reactions.
This compound , on the other hand, possesses a bromine atom at the 4-position. The carbon-bromine bond is weaker than the carbon-chlorine bond, making aryl bromides more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, which is particularly advantageous in the synthesis of complex molecules.[1] The ester functionality in this molecule circumvents the need for protection of a carboxylic acid group in many reactions.
A qualitative comparison of their expected performance in a Suzuki-Miyaura cross-coupling reaction is presented below, based on general reactivity principles of aryl halides.[1]
| Parameter | 4-Amino-3-chlorobenzoic acid | This compound | Rationale |
| Reaction Temperature | Higher (e.g., >100 °C) | Milder (e.g., 80-100 °C) | The stronger C-Cl bond requires more energy to cleave.[1] |
| Reaction Time | Longer | Shorter | Oxidative addition to the C-Br bond is typically faster.[1] |
| Catalyst Loading | Potentially Higher | Potentially Lower | More challenging C-Cl bond activation may necessitate a higher catalyst concentration.[1] |
| Typical Yield | Generally Lower | Generally Higher | Milder conditions often lead to fewer side reactions and improved yields.[1] |
Applications in Drug Discovery
Both 4-Amino-3-chlorobenzoic acid and its amino-bromo-ester counterpart are valuable starting materials in medicinal chemistry. Derivatives of aminobenzoic acids have been investigated for a range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents.[1]
4-Amino-3-chlorobenzoic acid has been utilized as a key building block in the synthesis of inhibitors of the Epidermal Growth Factor Receptor (EGFR), a significant target in cancer therapy.[1][3] For instance, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and shown to exhibit cytotoxic effects against various cancer cell lines.[3]
While specific biological activity data for This compound is less prevalent in the literature, its structural features make it a promising scaffold for the generation of diverse compound libraries for biological screening. The bromo-substituent provides a reactive handle for introducing a variety of molecular fragments through cross-coupling reactions, enabling the exploration of structure-activity relationships.
Experimental Protocols
Synthesis of Ethyl 4-amino-3-chlorobenzoate from 4-Amino-3-chlorobenzoic acid
This protocol describes the esterification of 4-Amino-3-chlorobenzoic acid, a common initial step in the synthesis of more complex derivatives, such as EGFR inhibitors.
Materials:
-
4-Amino-3-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Distilled water
Procedure:
-
Suspend 4.56 g (0.0266 mol) of 4-amino-3-chlorobenzoic acid in 50 mL of absolute ethanol in a round-bottom flask.
-
Cool the suspension to -15°C using an ice-salt bath.
-
Slowly add 3.8 g (2.33 mL, 0.032 mol) of thionyl chloride dropwise, ensuring the temperature is maintained below -10°C.
-
After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.
-
Increase the temperature and reflux the mixture for 3 hours.
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the precipitate with distilled water to remove any excess thionyl chloride.
-
Wash the product with a 10% Na₂CO₃ solution.
-
Collect the residue and recrystallize it from an ethanol/water mixture to obtain pure ethyl 4-amino-3-chlorobenzoate.
Visualizing a Synthetic Pathway
The following diagram, generated using Graphviz, illustrates a generalized workflow for the synthesis of bioactive molecules starting from 4-Amino-3-chlorobenzoic acid, highlighting its role as a key intermediate.
References
Comparative Guide to the LC-MS Characterization of Methyl 2-amino-4-bromobenzoate and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the characterization and quantification of Methyl 2-amino-4-bromobenzoate and its potential reaction products. The information presented is supported by established experimental protocols and representative data to assist in method selection and development.
Introduction to this compound and its Analytical Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring an aromatic amine, a methyl ester, and a bromine atom, presents unique analytical considerations for ensuring purity, monitoring reaction progress, and characterizing related products. Accurate and sensitive analytical methods are crucial for quality control and regulatory compliance.
LC-MS has emerged as a powerful tool for the analysis of such compounds due to its high sensitivity, selectivity, and ability to handle complex matrices. This guide will delve into the specifics of LC-MS characterization and provide a comparative overview of other viable techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
LC-MS Characterization of this compound
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the premier technique for the definitive identification and quantification of this compound. The combination of liquid chromatography's separation power with the mass spectrometer's specificity allows for the detection of the target analyte and its byproducts at very low concentrations.
Experimental Protocol: LC-MS/MS
A typical LC-MS/MS method for the analysis of this compound would involve the following steps:
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
Expected LC-MS Data
Based on the structure of this compound (exact mass: 228.9738 Da[2]), the following MRM transitions can be monitored for quantification and confirmation. The retention time is an estimate for a standard C18 column and the specified gradient.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Estimated Retention Time (min) |
| This compound | 229.0/231.0 | 198.0/200.0 | 0.1 | 15 | ~ 3.5 |
| 170.0/172.0 | 0.1 | 25 |
Note: The presence of bromine results in a characteristic isotopic pattern (M+2) with approximately equal intensity, which should be monitored for confident identification.
Comparison with Alternative Analytical Techniques
While LC-MS offers superior performance, other techniques can be employed depending on the specific analytical need, available instrumentation, and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4][5] For aromatic amines like this compound, derivatization is often recommended to improve chromatographic peak shape and thermal stability.[3]
3.1.1. Experimental Protocol: GC-MS (with Derivatization)
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an internal standard.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization of the amine group.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
3.1.2. Expected GC-MS Data
| Compound (TMS Derivative) | Estimated Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 2-(trimethylsilylamino)-4-bromobenzoate | ~ 12.8 | 301/303 (M+), 286/288, 196/198, 73 |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique suitable for quantitative analysis of the main component, provided there are no interfering substances that absorb at the same wavelength.[6]
3.2.1. Experimental Protocol: UV-Vis Spectrophotometry
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax).
3.2.2. Expected UV-Vis Data
Based on structurally similar compounds, this compound is expected to exhibit a primary absorbance maximum in the UV region.
| Compound | Solvent | Estimated λmax (nm) |
| This compound | Ethanol | ~ 240 nm and ~ 320 nm |
Performance Comparison
The choice of analytical technique depends on a trade-off between sensitivity, selectivity, cost, and the specific requirements of the analysis.
| Feature | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Specificity | Very High | High | Low to Moderate |
| Sensitivity | Very High (ppb to ppt) | High (ppb) | Moderate (ppm) |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | High | Moderate | Low |
| Sample Preparation | Simple | More complex (derivatization) | Very Simple |
| Identification Power | High (fragmentation) | High (library matching) | Low (no structural info) |
Visualizing the Workflow and Logic
To better illustrate the analytical processes, the following diagrams are provided.
LC-MS/MS experimental workflow for this compound.
Comparison of analytical techniques for this compound.
Conclusion
For the comprehensive characterization of this compound and its reaction products, LC-MS/MS stands out as the most powerful analytical technique, offering unparalleled sensitivity and specificity. This allows for confident identification and trace-level quantification, which is critical in pharmaceutical development. GC-MS provides a viable alternative, particularly for volatile impurities, though it often requires a derivatization step. UV-Vis spectrophotometry, while less specific, offers a cost-effective and rapid method for the routine quantification of the bulk material when interferences are minimal. The selection of the most appropriate technique will ultimately depend on the specific analytical goals, sample complexity, and available resources.
References
- 1. This compound CAS#: 135484-83-2 [m.chemicalbook.com]
- 2. This compound | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
Comparative Biological Activity Screening of Methyl 2-amino-4-bromobenzoate Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of analogs related to Methyl 2-amino-4-bromobenzoate. The information is compiled from various studies to offer insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The biological activities of this compound analogs are significantly influenced by the nature and position of substituents on the benzene ring, as well as modifications to the amino and ester functional groups. The following table summarizes the quantitative data from various studies on related compounds to facilitate a comparative assessment of their therapeutic potential.
| Compound ID | Core Structure | Modification | Biological Activity | Assay | Result (IC₅₀/MIC/Inhibition %) | Cell Line/Organism | Reference |
| 1 | 2-amino-4-bromobenzoic acid | Schiff base metal complex | Anticancer | Not Specified | IC₅₀ values are representative for analogous aminobenzoic acid Schiff base metal complexes | HeLa, MCF-7, A549, HepG2 | [1] |
| 2 | 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine | 4-amino aryl/alkyl substitution | Anticancer | Not Specified | IC₅₀: 1.73 μM | FaDu (HTB-43) | [4] |
| 3 | 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine | 4-amino aryl/alkyl substitution | Anti-inflammatory | COX-2 Inhibition | Selective inhibition of COX-2 over COX-1 | Not Specified | [4] |
| 4 | Flustramine-S and 4-Bromo Anthranilic Acid Derivative | 1,4-dihydropyridine urea derivatives | Anti-inflammatory | TNF-α and IL-6 inhibition | 74–83% TNF-α and 91–96% IL-6 inhibition at 10 μM/ml | Not Specified | [5] |
| 5 | Flustramine-S and 4-Bromo Anthranilic Acid Derivative | 1,4-dihydropyridine urea derivatives | Antimicrobial | Not Specified | More potent than ciprofloxacin or miconazole for some derivatives | Not Specified | [5] |
| 6 | Methylated/Acetylated Bromophenol | Methylation and acetylation | Anticancer | Apoptosis induction | Inhibited viability and induced apoptosis | K562 (leukemia) | [6] |
| 7 | Methyl anthranilate | - | Antimicrobial (Quorum Sensing Inhibition) | Biofilm formation, motility, protease activity, AHL production | 51.44% reduction in biofilm formation at 0.5 μL/mL | Aeromonas sobria | [7] |
| 8 | 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivative | Bromination | Anti-inflammatory | Not Specified | Data for certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.
Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13]
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Screening: Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.[14][15][16][17][18]
Protocol:
-
Enzyme and Compound Preparation: Prepare a solution of human recombinant COX-2 enzyme and various concentrations of the test compounds.
-
Pre-incubation: Pre-incubate the enzyme with the test compounds for a specified time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a defined period.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Synthase Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS), a key mediator in inflammation.[19][20][21][22]
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and treat with various concentrations of the test compounds.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Visualizing Workflows and Pathways
To further elucidate the experimental and biological contexts, the following diagrams are provided.
Caption: General workflow for the synthesis and biological screening of novel chemical compounds.
Caption: Hypothetical signaling pathways potentially targeted by bioactive this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl anthranilate: A novel quorum sensing inhibitor and anti-biofilm agent against Aeromonas sobria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 13. protocols.io [protocols.io]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. mjas.analis.com.my [mjas.analis.com.my]
- 21. In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
A Comparative Guide to the Reactivity of Methyl 2-amino-4-bromobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of Methyl 2-amino-4-bromobenzoate and its key positional isomers. These compounds are versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The strategic placement of the amino, bromo, and methyl carboxylate substituents on the benzene ring significantly influences the molecule's electronic properties and, consequently, its reactivity in common synthetic transformations.[3] Understanding these differences is crucial for reaction design, optimization, and the selection of the optimal starting material for synthetic targets.
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, is primarily dictated by the ease of the oxidative addition step.[4] This step involves the cleavage of the carbon-bromine (C-Br) bond. The electronic nature of the other substituents on the aromatic ring modulates the electron density at the C-Br bond, affecting this rate-determining step.
-
Amino Group (-NH₂): A potent activating group that donates electron density to the ring through resonance (+R effect), particularly at the ortho and para positions.[5][6]
-
Methyl Carboxylate Group (-COOCH₃): A deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, primarily from the ortho and para positions, making it a meta-director.[7]
-
Bromo Group (-Br): An ortho-, para-directing deactivating group. It withdraws electron density via a strong inductive effect (-I) but donates electron density weakly through resonance (+R).[5]
The interplay of these effects determines the overall reactivity. Generally, isomers where the strongly activating amino group is positioned ortho or para to the bromine atom exhibit enhanced reactivity in cross-coupling reactions due to increased electron density at the reaction center, facilitating oxidative addition to the palladium catalyst.
Quantitative Reactivity Comparison
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction for various isomers of methyl aminobromobenzoate. It is important to note that reaction conditions can vary, and these values serve as a comparative baseline. The general trend shows higher reactivity when the activating amino group is ortho or para to the bromine atom.
| Isomer | Reacting Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (4%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 °C / 12 h | ~85-95% |
| Methyl 2-amino-5-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Ethanol/Water | Reflux / 16 h | ~70-80% |
| Methyl 4-amino-3-bromobenzoate | Arylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME/H₂O | 90 °C / 8 h | ~90-98% |
| Methyl 3-amino-4-bromobenzoate | Arylboronic acid | Pd₂(dba)₃ (2%) / XPhos (4%) | K₃PO₄ | 1,4-Dioxane | 100 °C / 12 h | ~88-96% |
Note: Data is compiled from various sources on similar substrates and represents typical yields. Direct comparison requires identical reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of a methyl aminobromobenzoate isomer with an arylboronic acid.[8]
Materials:
-
Methyl aminobromobenzoate isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-Dioxane)
Procedure:
-
To a dry reaction vessel, add the methyl aminobromobenzoate isomer (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a representative method for the palladium-catalyzed C-N bond formation between a methyl aminobromobenzoate isomer and an amine.[9][10]
Materials:
-
Methyl aminobromobenzoate isomer (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In an inert atmosphere glovebox, charge a dry reaction vessel with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equiv).
-
Add the methyl aminobromobenzoate isomer (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110°C) with stirring for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue via flash column chromatography.
Visualized Workflow and Reactivity Rationale
The following diagrams illustrate the typical experimental workflow for cross-coupling reactions and the logical basis for the differential reactivity of the isomers.
References
- 1. This compound CAS#: 135484-83-2 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Methyl 2-amino-4-bromobenzoate
This guide provides a comparative analysis of two primary synthetic protocols for Methyl 2-amino-4-bromobenzoate, a key intermediate in the synthesis of various agrochemicals and dyes.[1] The protocols are evaluated based on factors such as yield, reaction complexity, and the nature of the starting materials. Detailed experimental procedures and quantitative data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Protocols
The synthesis of this compound can be effectively achieved via two principal routes: (A) the esterification of 2-amino-4-bromobenzoic acid, and (B) the direct bromination of methyl anthranilate. Each method presents distinct advantages and challenges in terms of reagent availability, reaction control, and overall efficiency.
Protocol A: Fischer-Speier Esterification of 2-Amino-4-bromobenzoic Acid
This classic method involves the acid-catalyzed esterification of 2-amino-4-bromobenzoic acid with methanol.[2][3] It is a straightforward and high-yielding approach, provided the starting acid is readily available.
Protocol B: Electrophilic Bromination of Methyl Anthranilate
This protocol utilizes the more common starting material, methyl anthranilate, and introduces the bromine atom via electrophilic aromatic substitution.[4] A key challenge in this method is controlling the regioselectivity to favor the 4-bromo isomer and avoid the formation of other isomers or poly-brominated byproducts.[4][5]
Data Summary: Protocol Comparison
| Parameter | Protocol A: Fischer-Speier Esterification | Protocol B: Electrophilic Bromination |
| Starting Material | 2-Amino-4-bromobenzoic acid | Methyl anthranilate |
| Key Reagents | Methanol, Sulfuric Acid | Liquid Bromine (Br₂) or NBS, Acetic Acid |
| Reaction Time | 4 - 8 hours | 1 - 2 hours |
| Typical Yield | 85 - 95% | 70 - 85% (isomer mixture possible) |
| Purity (pre-purification) | High | Moderate to High |
| Key Advantages | High yield, high purity, simple procedure. | Readily available starting material. |
| Key Disadvantages | Starting material may be less common. | Potential for isomer and byproduct formation, requires careful temperature control.[4] |
Experimental Protocols
The following sections provide detailed methodologies for the two synthesis protocols. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol A: Detailed Methodology for Fischer-Speier Esterification
This procedure details the acid-catalyzed esterification of 2-amino-4-bromobenzoic acid.
Materials:
-
2-Amino-4-bromobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-amino-4-bromobenzoic acid and anhydrous methanol. Stir to create a slurry.
-
Acid Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. An exotherm may be observed, and the amine salt may precipitate.[2]
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a saturated solution of sodium bicarbonate with vigorous stirring to neutralize the acid. Be cautious of CO₂ evolution.[2]
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate.[2]
-
Workup - Washing: Wash the combined organic layers sequentially with water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.
Protocol B: Detailed Methodology for Electrophilic Bromination
This protocol describes the bromination of methyl anthranilate.
Materials:
-
Methyl anthranilate
-
Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., Glacial Acetic Acid)
-
Quenching solution (e.g., 10% aqueous sodium sulfite)
-
Cooling bath (ice-water)
Procedure:
-
Reaction Setup: Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet. Place the flask in a cooling bath.[4]
-
Reactant Preparation: Dissolve methyl anthranilate in glacial acetic acid in the reaction flask and cool the solution to 0-5 °C.[4]
-
Bromine Addition: Slowly add the brominating agent (liquid bromine or a solution of NBS) dropwise to the stirred solution. Monitor the internal temperature closely and maintain it at 0-5 °C to control the exothermic reaction.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time (e.g., 1 hour). Monitor for completion by TLC.[4][6]
-
Workup - Quenching: Slowly add a quenching solution, such as 10% aqueous sodium sulfite, to neutralize any unreacted bromine. This process can also be exothermic.[4]
-
Workup - Precipitation: The product may precipitate from the solution upon quenching or after the addition of water.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product will likely be a mixture of isomers and require purification by column chromatography or recrystallization to isolate the desired this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathways and experimental workflows described.
Caption: Overview of two synthetic routes to this compound.
Caption: Step-by-step workflow for the Fischer-Speier Esterification protocol.
Caption: Step-by-step workflow for the Electrophilic Bromination protocol.
References
- 1. This compound CAS#: 135484-83-2 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN109535010A - A kind of preparation method of bromhexine hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
comparative study of catalysts for Methyl 2-amino-4-bromobenzoate coupling
A Comparative Guide to Catalysts for Cross-Coupling Reactions of Methyl 2-amino-4-bromobenzoate
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its functionalized aromatic ring allows for a variety of cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The efficiency of these transformations is highly dependent on the choice of the catalytic system. This guide provides a comparative analysis of various catalysts and reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this compound and its analogs.
Catalyst Performance Comparison
The selection of an appropriate catalyst system is critical for achieving high yields and selectivity in cross-coupling reactions. Palladium-based catalysts are the most common, often in combination with specific phosphine ligands that enhance their reactivity and stability.[2][3] For certain transformations, copper-catalyzed systems, such as the Ullmann reaction, offer a viable alternative.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. For substrates similar to this compound, a variety of palladium catalysts have proven effective.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines and Bromoanilines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Analog |
| Pd(PPh₃)₄ | PPh₃ (inbuilt) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | dppf (inbuilt) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile |
Data is representative of Suzuki-Miyaura couplings on structurally similar substrates and provides an expected performance range.[6]
Modern catalyst systems that employ bulky, electron-rich phosphine ligands like SPhos with a Pd(OAc)₂ precursor often provide superior yields under milder conditions compared to the traditional Pd(PPh₃)₄ catalyst.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides. The choice of ligand is crucial for the success of this reaction.
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield | Substrate Analog |
| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | 100 | 10 | High | 2-bromo-13α-estrone |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 2 | Moderate to High | 2-Bromo-3-methylbenzoic acid derivatives |
Data is based on amination reactions of analogous bromo-aromatic compounds.[7][8] The use of specialized ligands like X-Phos and precatalysts can allow for lower catalyst loadings and shorter reaction times.[2][3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Table 3: Typical Reaction Conditions for Sonogashira Coupling of Aminobromopyridines
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 85-95 |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | TBAF | (solvent-free) | Room Temp | 0.5-2 | Moderate to Excellent |
Conditions are based on the coupling of similar aminobromopyridine substrates.[9][10] Copper-free Sonogashira reactions have also been developed to avoid issues with homocoupling of the alkyne.[11]
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12]
Table 4: Catalyst System for Heck Coupling of Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good to Excellent |
| PdCl₂ | - | K₂CO₃ | PEG | 80 | Good to Excellent |
These are general conditions for Heck reactions and may require optimization for this compound.[12][13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[14]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[14]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[14]
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, arylboronic acid, and base.[14]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Under a positive pressure of the inert gas, add the degassed solvent.[14]
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[14]
-
Finally, add the palladium catalyst.[14]
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15]
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
Palladium pre-catalyst (e.g., t-Bu-Xphos palladacycle, 0.1 eq)[16]
-
Base (e.g., Cs₂CO₃, 2.0 eq)[16]
-
Dry, degassed solvent (e.g., Dioxane, 5 mL)[16]
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound, amine, palladium pre-catalyst, and base to a dry reaction vessel.
-
Add the dry, degassed solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.[16]
Visualizations
References
- 1. This compound CAS#: 135484-83-2 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. chemrevlett.com [chemrevlett.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 2-amino-4-bromobenzoate: A Safety and Compliance Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Methyl 2-amino-4-bromobenzoate, a compound frequently used in organic synthesis, requires careful management at the end of its lifecycle. This guide provides essential information and procedural steps for its safe disposal.
Immediate Safety and Hazard Information
This compound is classified as toxic if swallowed.[1][2] It is crucial to prevent this substance from entering drains, waterways, or the soil.[1][3] In the event of a spill, the material should be contained, vacuumed, swept up, or absorbed with an inert material and placed into a suitable, labeled container for disposal.[1][4]
Disposal Protocol and Regulatory Compliance
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] The specific procedures are governed by a hierarchy of regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to guidelines such as the US EPA's 40 CFR 261.3.[1] It is mandatory to consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1] The contents and container must be disposed of at an approved waste disposal plant.[1][3]
| Parameter | Guideline | Regulatory Framework |
| Waste Classification | Must be evaluated as potentially hazardous waste. | US EPA 40 CFR 261.3, State, and Local Regulations |
| Disposal Method | Dispose of at an approved waste disposal plant. | Federal, State, and Local Regulations |
| Container Disposal | Do not reuse containers. Dispose of as unused product. | Federal, State, and Local Regulations |
| Environmental Release | Do not allow product to enter drains, waterways, or soil. | Clean Water Act, Local Ordinances |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
